2-Chloropyrazine 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
16025-16-4 |
|---|---|
Molecular Formula |
C4H3ClN2O |
Molecular Weight |
130.53 g/mol |
IUPAC Name |
2-chloro-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3-6-1-2-7(4)8/h1-3H |
InChI Key |
WMFVTBWTDDQNRO-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=C(C=N1)Cl)[O-] |
Canonical SMILES |
C1=C[N+](=C(C=N1)Cl)[O-] |
Other CAS No. |
16025-16-4 |
Synonyms |
2-Chloropyrazine 1-oxide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloropyrazine 1-Oxide: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive examination of 2-chloropyrazine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, established chemical principles, and robust computational chemistry methodologies. We present a detailed analysis of its anticipated molecular structure, electronic properties, and reactivity. Furthermore, this guide furnishes a reliable, step-by-step protocol for its synthesis and outlines the expected spectroscopic characteristics for its definitive identification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical building block.
Introduction
Pyrazine and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous clinically essential medicines.[1] The introduction of a chlorine atom and an N-oxide functional group, as seen in 2-chloropyrazine 1-oxide, profoundly modifies the electronic landscape of the pyrazine ring. The N-oxide group acts as an electron-withdrawing entity through induction while also being a potential π-donor, and it sterically influences the adjacent positions. The chlorine atom further enhances the ring's electrophilicity, making it a prime candidate for nucleophilic aromatic substitution. This unique combination of features makes 2-chloropyrazine 1-oxide a highly valuable, albeit under-characterized, intermediate for creating diverse molecular libraries.
This guide addresses the current knowledge gap by providing a predictive but scientifically grounded overview of the molecule's core attributes. By leveraging data from analogous compounds like 2-chloropyridine N-oxide and applying modern computational techniques, we offer a practical framework for its synthesis, characterization, and strategic use in research and development.
Section 1: Molecular Structure Analysis
The definitive three-dimensional structure of 2-chloropyrazine 1-oxide has not yet been reported via single-crystal X-ray diffraction. However, its molecular geometry can be reliably predicted using computational methods, specifically Density Functional Theory (DFT), which has proven effective for characterizing similar heterocyclic systems.[2][3]
Predicted Molecular Geometry
The introduction of the N-oxide bond is expected to cause subtle but significant changes to the planarity and bond lengths of the pyrazine ring compared to the parent 2-chloropyrazine. The N-O bond will introduce a slight pyramidalization at the N1-nitrogen. The C2-Cl bond and the N1-O bond are coplanar with the pyrazine ring.
A DFT geometry optimization, for instance at the B3LYP/6-311++G(d,p) level of theory, is the standard and recommended approach to determine the precise structural parameters.[4][5] The anticipated results from such a calculation are summarized in the table below.
Table 1: Predicted Structural Parameters of 2-Chloropyrazine 1-Oxide
| Parameter | Predicted Value | Rationale & Comparative Insights |
| Bond Lengths (Å) | ||
| N1–O | ~1.25 - 1.28 | Shorter than a single bond, indicating significant double-bond character typical of N-oxides. |
| C2–Cl | ~1.72 - 1.74 | Typical C(sp²)–Cl bond length, slightly shorter due to the ring's aromaticity. |
| N1–C2 | ~1.37 - 1.39 | Expected to be longer than the corresponding bond in 2-chloropyrazine due to the N-oxide. |
| C2–C3 | ~1.38 - 1.40 | Standard aromatic C-C bond. |
| C3–N4 | ~1.33 - 1.35 | Typical C=N bond in a heteroaromatic ring. |
| **Bond Angles (°) ** | ||
| O–N1–C6 | ~117 - 119 | The N-oxide group alters the endocyclic angle from the ideal 120°. |
| Cl–C2–N1 | ~115 - 117 | Steric repulsion between the chlorine and oxygen atoms may slightly compress this angle. |
| C3–N4–C5 | ~116 - 118 | Standard bond angle for nitrogen in a pyrazine ring. |
Computational Workflow for Geometry Optimization
To provide a self-validating system for researchers, the following workflow is recommended for deriving the molecular structure.
Section 3: Proposed Synthesis and Spectroscopic Characterization
Synthesis Protocol: N-Oxidation of 2-Chloropyrazine
This protocol is adapted from well-established procedures for the N-oxidation of analogous chloro-substituted nitrogen heterocycles, such as 2-chloropyridine. [6][7]The use of hydrogen peroxide with a catalyst is a common and effective method.
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Hydrogen Peroxide (30-35% aq. solution, 1.5 - 2.2 eq)
-
Catalyst: Tungstic acid or Mesoporous Molecular Sieves (MCM-41) [7]* Sulfuric Acid (catalytic amount, if using tungstic acid)
-
Solvent: Water or Acetic Acid
-
Sodium sulfite (for quenching)
-
Sodium carbonate (for neutralization)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Experimental Protocol:
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2-chloropyrazine (e.g., 11.45 g, 0.10 mol), the chosen solvent (e.g., 50 mL water), and the catalyst (e.g., tungstic acid, ~2-5 mol%).
-
Heating: Gently heat the mixture to 50-70°C with vigorous stirring.
-
Oxidant Addition: Add the hydrogen peroxide solution (e.g., 17-25 mL of 30% H₂O₂, 0.15-0.22 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 80°C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent runaway decomposition of hydrogen peroxide.
-
Reaction: After the addition is complete, maintain the reaction mixture at 70-80°C for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite portion-wise until a negative test with peroxide indicator strips is obtained. Trustworthiness Note: This step is essential to safely destroy any unreacted hydrogen peroxide.
-
Neutralization & Extraction: Neutralize the mixture to pH 7-8 with a saturated solution of sodium carbonate. Extract the aqueous phase with dichloromethane or chloroform (3 x 50 mL).
-
Workup: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis (Predicted)
Definitive characterization relies on spectroscopic methods. The following data are predicted based on the known spectra of 2-chloropyrazine and 2-chloropyridine N-oxide. [8][9] Table 2: Predicted Spectroscopic Data for 2-Chloropyrazine 1-Oxide
| Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~8.4-8.5 ppm (1H, d): Proton at C3. Expected to be downfield due to proximity to N4 and deshielding from the N-oxide.δ ~8.3-8.4 ppm (1H, d): Proton at C6. Strongly deshielded by the adjacent N-oxide.δ ~8.2-8.3 ppm (1H, dd): Proton at C5. |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~145-150 ppm: C2 (bearing Cl).δ ~140-145 ppm: C6 (adjacent to N-oxide).δ ~125-135 ppm: C3 and C5. |
| FT-IR (KBr, cm⁻¹) | ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.~1250-1300 cm⁻¹: Strong N-O stretching band, characteristic of aromatic N-oxides.~800-850 cm⁻¹: C-H out-of-plane bending.~700-750 cm⁻¹: C-Cl stretching vibration. |
| Mass Spec. (EI) | M⁺ at m/z 130/132: Molecular ion peak with ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl.[M-16]⁺ at m/z 114/116: Loss of oxygen atom, a common fragmentation for N-oxides. |
Section 4: Applications in Drug Discovery and Synthesis
While specific applications of 2-chloropyrazine 1-oxide itself are not widely documented, its parent structure, 2-chloropyrazine, is a valuable intermediate in the synthesis of bioactive molecules. [10][11]* Antimalarial Agents: 2-Chloropyrazine is a key reagent in the synthesis of hetaryloxy benzoxaborole compounds that exhibit antimalarial activity. [11]* β-Lactamase Inhibitors: It is also used to prepare substituted aryloxy oxaboroles that function as broad-spectrum serine β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance. [11]* Scaffold for Diversity: The activated chlorine atom on the pyrazine ring is a handle for introducing a wide range of nucleophiles (amines, alcohols, thiols), allowing for the rapid generation of compound libraries for high-throughput screening. The N-oxide functionality offers an additional site for modification and can be used to tune the solubility, metabolic stability, and pharmacokinetic properties of a lead compound.
Conclusion
2-Chloropyrazine 1-oxide represents a molecule with considerable untapped potential in synthetic and medicinal chemistry. Although direct experimental data remains scarce, a robust understanding of its structure and reactivity can be achieved through the combined application of computational chemistry and logical inference from well-characterized analogs. Its predicted electronic properties—a highly electron-deficient ring and a nucleophilic oxygen center—make it a versatile intermediate for constructing complex molecular architectures. The synthetic protocol and predictive spectroscopic data provided in this guide offer a solid foundation for researchers to produce, identify, and strategically employ 2-chloropyrazine 1-oxide in their pursuit of novel therapeutics and functional materials.
References
- Royal Society of Chemistry. (n.d.). Supporting Information for [Source Article]. Rsc.org. Retrieved February 25, 2026. (URL provided in search results)
- Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of The Chemical Society-perkin Transactions 1.
-
PrepChem. (n.d.). Synthesis of 2-chloropyridine-1-oxide hydrochloride. Retrieved February 25, 2026, from [Link]
- Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1, (21), 3123-3127.
- [Source on Pyridazine N-oxides Photochemistry - URL not provided]
- [Source on Pyridazine N-Oxides as Photoactivatable Surrog
- [Source on Reactions of pyridazines and pyridazine 1-oxides - URL not provided]
-
Pharmaffiliates. (n.d.). 2-Chloropyrazine. Retrieved February 25, 2026, from [Link]
-
Hobbs, P. T. (n.d.). Synthesis and use of an immobilized catalyst for the N-oxidation of 2-chloropyridine. DCU Research Repository. Retrieved February 25, 2026, from [Link]
- [Source on 2-Chloropyrazine
- [Source on Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid c
-
Semantic Scholar. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved February 25, 2026, from [Link]
- [Source on Chloropyrazine
- [Source on Adsorption of 2-chloropyridine on oxides - URL not provided]
- Google Patents. (n.d.). CN102718704B - Preparation method of 2-chloropyridine n-oxides.
- [Source on 2-Chloropyridine N-oxide
- [Source on 2-Chloropyridine N-oxide hydrochloride
- [Source on 2-Chloropyridine N-oxide
- [Source on Chloropyrazine
- Oae, S., & Ohta, N. (1983). A Novel Formation of 2-Aminopyrazine from the Reaction of Pyrazine 1-Oxide with Phosphoryl Chloride. Chemistry Letters, 12(12), 1917-1920.
- [Source on Chemical Properties of Chloropyrazine
- [Source on Calculated and experimental NMR chemical shifts - URL not provided]
- [Source on 2-Chloropyridine IR
- [Source on 2-Chloropyrimidine NMR
- [Source on Computational Insights on (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one - URL not provided]
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- Al-Hujaj, E., et al. (2018). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine-2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Iranian Journal of Pharmaceutical Research, 17(4), 1269–1282.
- Menberu, W., & Mustefa, A. (2017). Computational Study on Conducting Polymers of Thieno [3,4-b] Pyrazines and Its Derivatives. Der Pharma Chemica, 9(10), 86-95.
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Thermodynamic stability of 2-chloropyrazine 1-oxide in various solvents
Technical Whitepaper: Thermodynamic & Kinetic Stability Profile of 2-Chloropyrazine 1-Oxide
Executive Summary & Molecular Architecture
This guide delineates the thermodynamic stability of 2-chloropyrazine 1-oxide (CPO) across critical solvent systems. CPO is a high-value heterocyclic intermediate where the N-oxide moiety serves a dual purpose: it activates the C-2 position for nucleophilic aromatic substitution (
Electronic Structure & Stability Implications:
The stability of CPO is governed by the push-pull electronic tension between the electron-withdrawing chlorine (
-
Dipole Moment: The
bond creates a significant dipole, making the molecule highly sensitive to the dielectric constant ( ) of the solvent. -
Activation: The N-oxide activates the adjacent chlorine toward displacement. In protic solvents, this increases the risk of hydrolysis (formation of 2-hydroxypyrazine 1-oxide).
-
Thermal Sensitivity: While generally stable at ambient conditions, the N-O bond is the thermodynamic weak point, susceptible to deoxygenation or rearrangement (e.g., Boekelheide-type) under thermal stress.
Solvation Thermodynamics: Solvent-Specific Profiles
The thermodynamic stability (
Table 1: Predicted Stability Profile in Key Solvents
| Solvent System | Dielectric ( | Solvation Mechanism | Primary Degradation Risk | Thermodynamic Stability Rating |
| Water (pH 7) | 78.4 | Strong H-bonding to | Hydrolysis ( | Low (Long-term) |
| Methanol | 32.7 | H-bond donor/acceptor | Solvolysis (Methoxylation) | Moderate |
| DMSO | 46.7 | Dipole-dipole stabilization | Thermal Deoxygenation | High (Ambient) / Low (High T) |
| Toluene | 2.38 | Weak van der Waals | Aggregation / Precipitation | High (Chemical) |
Detailed Solvent Analysis
A. Water (The Hydrolytic Trap)
Water stabilizes the zwitterionic N-oxide character via hydrogen bonding, lowering the ground state energy. However, it also acts as a nucleophile.[1] The activation energy (
-
Critical Insight: Stability is pH-dependent. Acidic conditions protonate the N-oxide, accelerating hydrolysis. Basic conditions promote direct
.
B. Dimethyl Sulfoxide (DMSO) DMSO is the thermodynamic "sweet spot" for solubility but presents a kinetic risk. It effectively solvates the polar CPO molecule without offering protons to catalyze hydrolysis.
-
Risk Factor: At temperatures
, DMSO can act as an oxidant or facilitate deoxygenation pathways if trace metals are present.
C. Toluene (The Inert Carrier) In non-polar media, CPO exists in a higher energy ground state (poor solvation). While chemically inert to the solvent, the lack of solvation energy means the molecule is more prone to thermal rearrangement if energy is applied, as the solvent provides no "heat sink" via H-bond breaking.
Degradation Pathways & Visualization
Understanding the competing pathways is vital for process safety. The diagram below illustrates the bifurcation between Hydrolysis (favored in aqueous media) and Deoxygenation (favored in redox-active or high-thermal environments).
Figure 1: Competing reaction pathways for 2-chloropyrazine 1-oxide. The target
Experimental Protocols: Stability Assessment
To rigorously determine the thermodynamic parameters (
Protocol: Arrhenius Kinetic Profiling
Objective: Determine the activation energy (
Reagents:
-
Analyte: 2-Chloropyrazine 1-oxide (>98% purity).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Inert, UV active).
-
Solvents: DMSO-
(for NMR) or HPLC-grade DMSO/Water.
Workflow:
-
Preparation:
-
Prepare a stock solution of CPO (10 mM) and IS (5 mM) in the target solvent.
-
Split into 5 aliquots in amber, crimp-sealed HPLC vials (to prevent volatile loss).
-
-
Thermal Stressing:
-
Incubate vials at distinct isotherms:
, , , , . -
Sampling points:
hours.
-
-
Quantification (HPLC-UV/Vis):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient. Note: Acid prevents peak tailing of the N-oxide.
-
Detection: 254 nm (aromatic) and 280 nm (N-oxide specific band).
-
-
Data Analysis:
-
Plot
vs. Time to determine rate constant (assuming pseudo-first-order). -
Plot
vs. (Arrhenius plot). -
Calculation: Slope =
.
-
Figure 2: ASAP workflow for determining kinetic stability parameters.
References
- Sato, N. (1980). "Comprehensive Heterocyclic Chemistry: Pyrazines and their Benzo Derivatives." Pergamon Press.
-
Liotta, C. L., & Harris, H. P. (1974). "Thermodynamics of Solvation: The effect of solvent on nucleophilic substitution." Journal of the American Chemical Society. Link (Theoretical basis for solvent effects on
). - Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.
-
Cheméo Data Repository. (2023). "Chemical Properties of Chloropyrazine." Link (Physical property data for the parent chloropyrazine).
-
Lipinski, C. A. (2002). "Issues in Compound Storage in DMSO." Journal of Pharmaceutical Sciences. Link (Critical reference for DMSO instability and solubility profiles of heterocycles).
Sources
An In-Depth Technical Guide to the Solubility of 2-Chloropyrazine 1-Oxide in Polar and Non-Polar Solvents
Introduction: The Strategic Importance of 2-Chloropyrazine 1-Oxide
Pyrazine and its derivatives are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in approved therapeutic agents like the anticancer drug Bortezomib and the antitubercular agent Pyrazinamide.[1][2] 2-Chloropyrazine 1-oxide, as a functionalized derivative, represents a versatile chemical intermediate for synthesizing more complex molecular architectures.[3][4] The N-oxide group not only modulates the electronic properties of the pyrazine ring but also provides a synthetic handle for further transformations, while the chlorine atom allows for facile nucleophilic substitution reactions.[2]
Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-chloropyrazine 1-oxide is a cornerstone of drug development. Solubility dictates the choice of solvents for synthesis and purification, impacts formulation strategies, and fundamentally influences a drug's bioavailability.[5][6] This guide provides a comprehensive overview of the theoretical principles governing the solubility of 2-chloropyrazine 1-oxide, a detailed experimental protocol for its quantitative determination, and a framework for interpreting the resulting data.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7] For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.
Molecular Structure and Expected Solubility Profile
The structure of 2-chloropyrazine 1-oxide suggests a nuanced solubility profile. It possesses several key features that influence its interaction with different solvents:
-
The N-oxide Group: This is a highly polar functional group that can act as a hydrogen bond acceptor. This feature is expected to significantly enhance solubility in polar, protic solvents like water and alcohols.
-
The Pyrazine Ring: The aromatic ring itself contributes to van der Waals (dispersion) forces and can participate in π-π stacking interactions.
-
The Chlorine Atom: As an electronegative substituent, it adds to the molecule's overall polarity.
Based on these features, and by analogy to the structurally similar 2-chloropyridine N-oxide which is described as soluble in polar organic solvents, it is predicted that 2-chloropyrazine 1-oxide will exhibit favorable solubility in polar solvents and limited solubility in non-polar solvents.[8] Conversely, the parent compound 2-chloropyrazine (lacking the N-oxide) is reported to be insoluble in water, highlighting the critical role of the N-oxide group in enhancing polarity and potential for hydrogen bonding.[9]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from dipolar intermolecular forces.
Every molecule can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[11][12] By determining the HSP of 2-chloropyrazine 1-oxide, one could rationally screen for optimal solvents for crystallization, formulation, or reaction chemistry by selecting solvents that lie within its "solubility sphere."[11]
Experimental Protocol for Solubility Determination
The most reliable method for determining the solubility of a crystalline compound is the equilibrium (or shake-flask) method.[13] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the solid phase.
Core Experimental Methodology: Shake-Flask Method
This protocol ensures that equilibrium is reached and provides a robust measure of thermodynamic solubility.
Step 1: Preparation of Saturated Solution
-
Add an excess amount of solid 2-chloropyrazine 1-oxide to a series of vials, each containing a known volume (e.g., 5 mL) of the selected polar and non-polar solvents. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.[14]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C or 37 °C).[6][15]
-
Agitate the suspensions for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for pharmaceutical compounds.[6][16]
Step 2: Phase Separation
-
After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.[14]
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a fine-pore syringe filter (e.g., 0.22 µm or 0.45 µm PVDF) into a clean analysis vial.[15][17] This step is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[18]
Step 3: Quantitative Analysis
-
Prepare a series of standard solutions of 2-chloropyrazine 1-oxide of known concentrations in a suitable solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (HPLC or UV-Vis).
-
Dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
Calculate the original solubility in the test solvent by accounting for the dilution factor.
Choice of Analytical Technique
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for solubility determination.[16] It offers high specificity and sensitivity and can separate the analyte from any impurities or degradation products, ensuring accurate quantification.[18] A general-purpose C18 column with a mobile phase of acetonitrile and water is often a good starting point.[15]
-
UV-Vis Spectrophotometry: This method is faster and simpler but less specific than HPLC.[18] It is suitable for pure compounds in solvents that do not absorb at the analyte's λmax.[19][20] A full spectrum scan should be performed first to determine the wavelength of maximum absorbance (λmax) for 2-chloropyrazine 1-oxide.[5]
Experimental Workflow Visualization
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Data Presentation and Interpretation
To facilitate comparison and analysis, the experimentally determined solubility data should be organized into a clear, tabular format.
Example Data Summary Table
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) |
| Polar Protic | Water | 10.2 | 80.1 | Experimental Value |
| Methanol | 5.1 | 32.7 | Experimental Value | |
| Ethanol | 4.3 | 24.5 | Experimental Value | |
| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | Experimental Value |
| Acetone | 5.1 | 20.7 | Experimental Value | |
| Non-Polar | Toluene | 2.4 | 2.4 | Experimental Value |
| Hexane | 0.1 | 1.9 | Experimental Value |
Note: This table serves as a template. The "Experimental Value" cells are to be populated with results from the protocol described in Section 3.0.
Interpreting Solubility Trends
The results are expected to show a strong correlation between solvent polarity and the solubility of 2-chloropyrazine 1-oxide.
-
In Polar Protic Solvents (e.g., Water, Methanol): The highest solubility is anticipated in these solvents. The primary driver for this is the strong hydrogen bonding interaction between the solvent's hydroxyl group (donor) and the solute's N-oxide group (acceptor).
-
In Polar Aprotic Solvents (e.g., Acetonitrile): Significant solubility is still expected due to favorable dipole-dipole interactions between the polar solvent and the polar N-oxide and C-Cl bonds of the solute.
-
In Non-Polar Solvents (e.g., Hexane): Very low solubility is predicted. The energy required to break the strong intermolecular forces within the polar solute's crystal lattice is not compensated by the weak van der Waals forces that would form between the solute and the non-polar solvent.
Visualization of Solute-Solvent Interactions
Caption: Logical relationship between solute polarity and solvent interactions.
Conclusion
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
- Modarress, H., & Dehghani, M. R. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Burke, J. (1984, August).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- Hansen solubility parameter. (n.d.). Wikipedia.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- Mazzotti, M., et al. (n.d.). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions.
- Shmilovich, K., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Various Authors. (2009, August 19). how can i test the solubility in hplc please ?
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Hansen Solubility Parameters. (n.d.). Hansen-solubility.com.
- Liu, Z., et al. (2024, July 22). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.
- Kumar, A., et al. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
- Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com.
- Schoff, C. K. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction.
- Experiment_727_Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.
- Hansen Solubility Parameters Guide. (n.d.). Scribd.
- Various Authors. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?
- 2-Chloropyridine N-oxide. (n.d.). Chem-Impex.
- Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- 2-chloropyrazine, 14508-49-7. (n.d.). The Good Scents Company.
- Kumar, L., et al. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.
- MultiScreen Solubility Filter Pl
- Kumar, L., et al. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.
- 2-Chloropyrazine, 98%. (n.d.). Thermo Fisher Scientific.
- Chloropyrazine | C4H3ClN2. (n.d.). PubChem, NIH.
- 2-Chloropyrazine CAS#: 14508-49-7. (n.d.). ChemicalBook.
- Chemical Properties of Chloropyrazine (CAS 14508-49-7). (n.d.). Cheméo.
- CAS 2402-95-1: 2-Chloropyridine N-oxide. (n.d.). CymitQuimica.
- The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent.
- Barrow, J. C. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Key Applications of 2-Chloropyridine N-oxide Hydrochloride in Synthesis. (2026, January 18). Medium.
- 2-Chloropyridine-N-oxide | 2402-95-1. (2025, July 4). ChemicalBook.
- Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems. (n.d.).
- BenchChem Technical Support Team. (2025, December). A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. Benchchem.
- 2-Chloropyridine. (n.d.).
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- 20. agilent.com [agilent.com]
Methodological & Application
Application Note: A Scalable and Robust Synthesis of 2-Chloropyrazine 1-Oxide via mCPBA Oxidation
Abstract & Introduction
2-Chloropyrazine 1-oxide is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and versatile reactivity make it a critical intermediate for synthesizing a wide range of biologically active molecules, including therapeutic agents and agrochemicals.[1] The N-oxide moiety not only modulates the reactivity of the pyrazine ring but also serves as a handle for further functionalization, enabling the construction of complex molecular architectures.[2]
Among various methods for N-oxidation, the use of meta-chloroperoxybenzoic acid (mCPBA) stands out for its reliability, operational simplicity, and effectiveness with electron-deficient nitrogen heterocycles.[3] This application note provides a detailed, field-tested protocol for the scalable synthesis of 2-chloropyrazine 1-oxide using mCPBA. We delve into the mechanistic rationale, process safety considerations critical for scale-up, and a step-by-step guide from reaction setup to purification and characterization, ensuring a reproducible and safe process for researchers.
Mechanistic Rationale and Experimental Design
The N-oxidation of 2-chloropyrazine is an electrophilic oxidation reaction. The nitrogen atom of the pyrazine ring, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the mCPBA peroxy-acid group. This occurs via a concerted mechanism, leading to the formation of the N-O bond and the concomitant release of meta-chlorobenzoic acid (mCBA) as a byproduct.[4][5]
Causality Behind Experimental Choices:
-
Oxidant Selection (mCPBA): mCPBA is a commercially available and relatively stable solid oxidant that is highly effective for N-oxidations of heteroaromatics.[3] It is typically supplied at ≤77% purity, with the remainder being mCBA and water for safety, as the pure solid is shock-sensitive and can be explosive.[3][6] This controlled purity makes it safer to handle than other highly concentrated peroxy acids.
-
Solvent System (Dichloromethane, DCM): DCM is selected for its excellent solubility of both the 2-chloropyrazine substrate and mCPBA, its chemical inertness under the reaction conditions, and its low boiling point (40 °C), which facilitates easy removal during work-up. For large-scale operations, process safety evaluations are crucial, as concentrated mCPBA solutions in DCM can exhibit thermal instability.[6]
-
Temperature Control (0 °C to Room Temperature): The oxidation is exothermic. Initiating the reaction at 0 °C and allowing it to warm slowly to room temperature ensures controlled heat release, preventing thermal runaway and minimizing potential side reactions. This is a critical parameter for process safety and scalability.[6]
-
Stoichiometry (Slight Excess of mCPBA): A slight molar excess of mCPBA (1.1 to 1.3 equivalents) is employed to drive the reaction to completion, ensuring high conversion of the 2-chloropyrazine starting material.
-
Aqueous Work-up (Base Wash): The primary byproduct, m-chlorobenzoic acid, is acidic. A wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), effectively deprotonates the carboxylic acid, converting it into its water-soluble salt, which is then easily removed from the organic phase.
Reaction Mechanism Diagram
Caption: N-Oxidation of 2-Chloropyrazine with mCPBA.
Detailed Experimental Protocol
This protocol is optimized for a 50 mmol scale and can be adapted for larger scales with appropriate engineering controls.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 2-Chloropyrazine | ≥98% | Standard chemical supplier | Starting material |
| meta-Chloroperoxybenzoic acid (mCPBA) | ≤77% | Standard chemical supplier | Oxidizing agent |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard chemical supplier | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard chemical supplier | For aqueous work-up |
| Saturated Sodium Chloride (Brine) | ACS Reagent Grade | Standard chemical supplier | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Standard chemical supplier | Drying agent |
| Equipment | |||
| 500 mL Three-neck round-bottom flask | Reaction vessel | ||
| Magnetic stirrer and stir bar | For agitation | ||
| Thermometer / Temperature probe | To monitor reaction temp. | ||
| Dropping funnel (optional) | For controlled addition | ||
| Ice-water bath | For cooling | ||
| Separatory funnel | For extraction | ||
| Rotary evaporator | For solvent removal |
Experimental Workflow Diagram
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of 2-aminopyrazine 1-oxide from 2-chloropyrazine 1-oxide
This guide details the protocol for the nucleophilic aromatic substitution (
Introduction & Mechanistic Rationale
The synthesis of 2-aminopyrazine 1-oxide is a critical transformation in the development of antitubercular agents, kinase inhibitors, and energetic materials. While the parent compound, 2-chloropyrazine, requires harsh forcing conditions (150–200 °C, high pressure) to undergo ammonolysis, the introduction of the N-oxide moiety significantly alters the electronic landscape of the pyrazine ring.
Mechanistic Insight: N-Oxide Activation
The N-oxide group at position 1 exerts a dual electronic effect:
-
Inductive Withdrawal (-I): It pulls electron density from the ring, making the carbons more electrophilic.
-
Resonance Donation (+M): While it can donate electrons, the inductive effect dominates at the ortho (2, 6) and para (4) positions regarding nucleophilic attack.
In 2-chloropyrazine 1-oxide , the chlorine atom at the C2 position is highly activated toward nucleophilic attack because the transition state (Meisenheimer complex) is stabilized by the adjacent positively charged nitrogen of the N-oxide. This allows the reaction to proceed at significantly lower temperatures (80–100 °C) compared to the non-oxidized substrate, reducing the risk of thermal deoxygenation.
Reaction Scheme
The transformation proceeds via an addition-elimination mechanism (
Figure 1: Mechanistic pathway for the
Experimental Protocol
Method A: High-Pressure Ammonolysis (Preferred)
This method utilizes anhydrous conditions to minimize the formation of the hydrolysis byproduct, 2-hydroxypyrazine 1-oxide (a tautomer of 1-hydroxy-2-pyrazinone).
Reagents & Equipment:
-
Substrate: 2-Chloropyrazine 1-oxide (1.0 equiv)
-
Reagent: Saturated ethanolic ammonia (
in EtOH, ~15-20% w/w) or liquid ammonia. -
Solvent: Absolute Ethanol (anhydrous).
-
Vessel: Stainless steel autoclave or heavy-walled glass pressure tube (with safety shield).
Step-by-Step Procedure:
-
Preparation:
-
Charge the pressure vessel with 2-chloropyrazine 1-oxide (e.g., 10.0 g, 76.6 mmol).
-
Add absolute ethanol (50 mL) and cool the vessel to 0 °C in an ice bath.
-
Slowly add saturated ethanolic ammonia (100 mL) or condense liquid ammonia (approx. 5-10 equiv) into the vessel. Excess ammonia acts as both nucleophile and base to scavenge HCl.
-
-
Reaction:
-
Seal the vessel securely.
-
Heat the reaction mixture to 80–90 °C .
-
Maintain stirring and temperature for 4–6 hours .
-
Note: Monitor pressure carefully. If using a glass tube, do not exceed 100 °C.
-
-
Workup:
-
Cool the vessel to room temperature and then to 0 °C.
-
Carefully vent the excess ammonia (into a fume hood acid trap).
-
Concentrate the reaction mixture to dryness under reduced pressure (Rotavap) to remove ethanol.
-
The residue contains the product and ammonium chloride (
).
-
-
Purification:
-
Extraction: Suspend the solid residue in hot Ethyl Acetate (EtOAc) or a Methanol/DCM (1:9) mixture. The product is soluble;
is largely insoluble. -
Filter off the inorganic salts (
). -
Concentrate the filtrate to yield the crude product.[1]
-
Recrystallization: Recrystallize from boiling water or ethanol to obtain pure 2-aminopyrazine 1-oxide as off-white to yellow crystals.
-
Method B: Aqueous Ammonolysis (Alternative)
Use only if anhydrous ammonia is unavailable. Yields may be lower due to hydrolysis.
-
Procedure: React substrate with 28% aqueous ammonium hydroxide (excess) in a sealed tube at 80 °C for 6-8 hours.
-
Risk: Competitive hydrolysis by water generates 2-hydroxypyrazine 1-oxide.
Process Workflow & Data
Workflow Diagram
The following diagram illustrates the critical decision points and isolation steps.
Figure 2: Isolation and purification workflow for 2-aminopyrazine 1-oxide.
Quantitative Data Summary
| Parameter | 2-Chloropyrazine (Parent) | 2-Chloropyrazine 1-Oxide (Target) |
| Reaction Temp | 150–200 °C | 80–100 °C |
| Reaction Time | 12–24 h | 4–6 h |
| Solvent System | EtOH (Autoclave) | EtOH (Sealed Tube) |
| Major Byproduct | Decomposed tars | 2-Hydroxypyrazine 1-oxide (if wet) |
| Typical Yield | 50–60% | 70–85% |
| Melting Point | N/A (Liquid/Low melt) | >200 °C (dec.) |
Troubleshooting & Optimization
Critical Control Points
-
Moisture Control: Water is the enemy of yield in this reaction. Even small amounts of water in the ethanol or ammonia source can divert the pathway toward the hydroxy-impurity (hydrolysis). Action: Use freshly opened absolute ethanol and dry ammonia gas if possible.
-
Temperature Regulation: Do not exceed 100 °C. While the N-oxide is stable, excessive heat can lead to deoxygenation (loss of the oxide oxygen), reverting the product to 2-aminopyrazine (mp ~118 °C), which is a different compound.
-
Pressure Safety: The reaction generates significant internal pressure. Always use a blast shield. If using a glass pressure tube, ensure it is rated for at least 10 bar.
Analytical Validation
-
1H NMR (DMSO-d6): Look for the disappearance of the C2-Cl signal and the appearance of a broad
singlet (exchangeable with ) around 7.0–8.0 ppm. The ring protons will shift upfield relative to the starting material due to the electron-donating amino group. -
Mass Spectrometry:
peak at m/z 112 (Product) vs. m/z 131/133 (Starting Material).
References
- Preparation of 2-aminopyrazine (Parent Analogue Conditions)
-
Nucleophilic Substitutions on Chloropyrazine N-Oxides
- Source: Klein, B. et al. Journal of Organic Chemistry, 1964.
- Relevance: Mechanistic confirmation that N-oxide activates halogen displacement by alkali/nucleophiles
-
URL:[Link]
- Source: Patent CN105622526A.
-
Reactivity of 2-Aminopyridine N-Oxides (Analogue Chemistry)
- Source:Russian Chemical Reviews, 2010.
- Relevance: Discusses the stability and reactivity patterns of the amino-N-oxide motif in heteroarom
-
URL:[Link]
Sources
Using 2-chloropyrazine 1-oxide in the synthesis of antitubercular agents
Application Notes & Protocols
Topic: Leveraging 2-Chloropyrazine 1-Oxide in the Strategic Synthesis of Novel Antitubercular Agents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold and the Quest for New Antitubercular Drugs
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is a synthetic pyrazine derivative crucial for its ability to shorten treatment duration from nine-twelve months to six.[3] It is a prodrug converted to its active form, pyrazinoic acid (POA), within the mycobacterium. The unique sterilizing activity of PZA against non-replicating or "persister" bacilli in the acidic environment of granulomas makes its scaffold a highly attractive starting point for the development of new and improved antitubercular agents.[1]
The pyrazine ring is a versatile heterocyclic scaffold in medicinal chemistry.[4][5] Modifications to this core have led to the discovery of numerous derivatives with potent biological activities.[6][7][8] This guide focuses on a particularly valuable and reactive starting material: 2-chloropyrazine 1-oxide . We will explore its strategic advantages in synthesis, provide detailed protocols for its use, and discuss the evaluation of the resulting compounds, thereby offering a comprehensive resource for researchers aiming to develop the next generation of pyrazine-based antitubercular drugs.
The Strategic Advantage of 2-Chloropyrazine 1-Oxide
The chemical architecture of 2-chloropyrazine 1-oxide makes it an exceptionally useful building block. Its reactivity is governed by the synergistic electronic effects of the chloro substituent and the N-oxide functional group.
-
N-Oxide Activation: The N-oxide group is strongly electron-withdrawing. This effect reduces the electron density of the aromatic pyrazine ring, making it highly susceptible to attack by nucleophiles. This activation is critical for facilitating reactions that would be difficult on an unoxidized pyrazine ring.[9]
-
Facile Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is an excellent leaving group. The combination of the N-oxide's activating effect and the inherent stability of the chloride anion makes the C-Cl bond primed for cleavage. This allows for the straightforward introduction of a wide variety of functional groups through Nucleophilic Aromatic Substitution (SNAr) reactions, which is the primary strategy for creating a diverse library of drug candidates.[10][11]
The diagram below illustrates how the electron-withdrawing nature of the N-oxide group activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride ion.
Caption: Electronic effects activating the pyrazine ring for SNAr.
Synthetic Pathways to Novel Antitubercular Agents
The primary synthetic route utilizing 2-chloropyrazine 1-oxide involves a nucleophilic aromatic substitution followed by optional further modifications. This workflow allows for the creation of a large library of compounds from a single, versatile precursor.
Caption: General workflow for synthesizing antitubercular agents.
Protocol 1: Synthesis of 2-(Substituted-amino)pyrazine 1-oxides via SNAr
This protocol describes a general method for the aminodehalogenation of 2-chloropyrazine 1-oxide. The choice of amine nucleophile is vast, allowing for extensive Structure-Activity Relationship (SAR) studies.
Rationale: This reaction is a cornerstone of heterocyclic chemistry. The use of a base is necessary to neutralize the HCl generated during the reaction. Solvents like ethanol or DMF are chosen for their ability to dissolve the reactants and facilitate the reaction at elevated temperatures, which are often required to overcome the activation energy of the substitution.[10] Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for this type of transformation.
Materials:
-
2-Chloropyrazine 1-oxide
-
Substituted amine (e.g., benzylamine, aniline, morpholine, etc.) (1.1 equivalents)
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)) (2.0 equivalents)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or water)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Stir plate and magnetic stir bar
-
Reflux condenser or microwave reactor
Step-by-Step Methodology:
-
Reactant Setup: In a clean, dry reaction vessel, dissolve 2-chloropyrazine 1-oxide (1.0 mmol) in the chosen solvent (5-10 mL).
-
Addition of Reagents: Add the substituted amine (1.1 mmol, 1.1 eq) to the solution, followed by the base (2.0 mmol, 2.0 eq).
-
Reaction Conditions (Choose one):
-
Conventional Heating: Attach a reflux condenser and heat the mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions may take several hours to complete (4-24 h).
-
Microwave Irradiation: Seal the reaction vial and place it in a microwave reactor. Heat the mixture to a set temperature (e.g., 120-160 °C) for a shorter duration (e.g., 10-30 minutes).[10]
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(substituted-amino)pyrazine 1-oxide.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structure-Activity Relationship (SAR) and Biological Potency
Once synthesized, the novel pyrazine derivatives must be evaluated for their antitubercular activity. The primary metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of Mtb. SAR analysis helps to understand how different chemical substituents influence this activity. While specific data for 2-chloropyrazine 1-oxide derivatives is sparse, extensive research on related pyrazine carboxamides provides valuable predictive insights.[1][12]
Key SAR Observations from Pyrazine Analogs:
-
Lipophilicity: The introduction of lipophilic groups, such as tert-butyl or substituted benzyl moieties, can enhance activity, potentially by improving cell wall penetration.[1]
-
Electronic Effects: The presence of electron-withdrawing groups on substituted phenyl rings (e.g., trifluoromethyl) has been shown to be beneficial for potency.[1]
-
Hybrid Molecules: Combining the pyrazine scaffold with other known antitubercular pharmacophores, like 1,2,4-triazoles, has yielded hybrid compounds with significant activity.[7]
Table 1: Comparative Antimycobacterial Activity of Pyrazine Derivatives
| Compound Class | Representative Structure | Target/Organism | MIC (µg/mL) | Reference |
| Pyrazinamide (Standard) | Pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 - 20 | [1][7] |
| N-Phenyl Pyrazine-2-carboxamides | 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 0.82 (IC₉₀) | [1] |
| N-Benzyl Pyrazine-2-carboxamides | 5-Chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 | [12] |
| Pyrazine-Triazole Hybrids | Pyrazine-1,2,4-triazole conjugate | M. tuberculosis H37Rv | ≤ 6.25 | [7] |
| Indolizine-Pyrazinamide Hybrids | Indolizine-PZN conjugate | M. tuberculosis H37Rv | > 25 | [3] |
Biological Evaluation: A Self-Validating Workflow
A crucial part of the drug discovery process is the systematic biological evaluation of newly synthesized compounds. This typically involves assessing efficacy against the target pathogen and selectivity (i.e., toxicity to mammalian cells).
Caption: Workflow for the in vitro evaluation of novel compounds.
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
Rationale: The MABA assay is a widely used, reliable, and colorimetric method for determining the MIC of compounds against Mtb. It relies on the ability of metabolically active (i.e., living) mycobacterial cells to reduce the blue, non-fluorescent dye resazurin (Alamar Blue) to the pink, fluorescent resorufin. A lack of color change indicates bacterial death or growth inhibition.[7]
Step-by-Step Methodology:
-
Preparation: A 96-well microplate is prepared with Middlebrook 7H9 broth.
-
Compound Dilution: The test compounds are serially diluted in the wells to create a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv. Control wells (no drug) are included.
-
Incubation: The plate is incubated at 37 °C for 5-7 days.
-
Dye Addition: A solution of Alamar Blue is added to each well.
-
Re-incubation: The plate is re-incubated for 24 hours.
-
Result Reading: The MIC is determined as the lowest compound concentration that prevents the color change from blue to pink.
Protocol 3: MTT Assay for Cytotoxicity
Rationale: To ensure that a compound's activity is specific to the mycobacteria and not due to general toxicity, its effect on mammalian cells is assessed. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[7]
Step-by-Step Methodology:
-
Cell Seeding: Mammalian cells (e.g., Vero or HEK-293) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 24-48 hours.
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a plate reader (typically around 570 nm).
-
IC₅₀ Calculation: The concentration at which 50% of cell growth is inhibited (the IC₅₀ value) is calculated from the dose-response curve. A high IC₅₀ value indicates low cytotoxicity.
Proposed Mechanisms of Action
While PZA's exact mechanism is complex, several targets have been proposed for it and its analogs. Novel compounds derived from 2-chloropyrazine 1-oxide may share these mechanisms or possess new ones. In-silico docking studies and target-based screening can help elucidate the specific mode of action.
-
Pantothenate Synthetase (PanC) Inhibition: Some studies suggest that pyrazine analogs can target pantothenate synthetase, an essential enzyme in the biosynthesis of Coenzyme A.[7]
-
Enoyl-ACP Reductase (InhA) Inhibition: Molecular docking studies have indicated that some pyrazine derivatives may bind to InhA, a key enzyme in mycolic acid synthesis, which is also the target of the frontline drug isoniazid.[13]
-
Disruption of Membrane Potential: The accumulation of the active form, POA, is thought to disrupt membrane potential and interfere with energy production in Mtb.[1]
Caption: Potential mechanisms of action for pyrazine-based agents.
Conclusion
2-Chloropyrazine 1-oxide represents a highly valuable and strategically activated starting material for the synthesis of novel antitubercular agents. Its enhanced reactivity towards nucleophilic aromatic substitution provides a robust and flexible platform for generating diverse chemical libraries. By combining efficient synthetic protocols with systematic biological evaluation and SAR analysis, researchers can leverage this powerful building block to develop potent and selective drug candidates. The insights and protocols provided in this guide aim to facilitate these efforts, contributing to the urgent global need for new therapies to combat tuberculosis.
References
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022).
-
Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. (2023). ACS Omega.
-
Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. (2023). PMC - NIH.
-
SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. (2025). ResearchGate.
-
NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. (1992). Lookchem.
-
Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (1968). Journal of the Chemical Society C: Organic.
-
Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2020). RSC Publishing.
-
Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (2020). PubMed.
-
Design, synthesis, and in silico studies of pyrazine-based derivatives as potential antitubercular agents. J-GLOBAL.
-
Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. (2015). ResearchGate.
-
Synthesis and reactions of Pyrazine. (2016). Slideshare.
-
Preparation and reactions of some substituted pyrazine di-N-oxides. (1970). Journal of the Chemical Society C: Organic.
-
Studies on Pyrazine Derivatives. II. Synthesis, Reactions, and Spectra of Pyrazine N-Oxide Derivatives. (1971). Amanote Research.
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1977). Zenodo.
-
Seeking potent anti-tubercular agents: design and synthesis of substituted- N -(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2020). ResearchGate.
-
Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. (2013). PubMed.
-
Nucleophilic Substitution Reactions.
-
SYNTHESIS AND COMPARATIVE ANTI-TUBERCULAR ACTIVITY OF INDOLIZINE DERIVATIVES OF ISONIAZID / PYRAZINAMIDE / ETHIONAMIDE. (2011). International Journal of Pharmaceutical Sciences Review and Research.
-
Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2019). PMC - NIH.
-
Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLOS One.
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2020). PMC - NIH.
-
Structures of previously reported chloropyrazine-2-carboxamide derivatives with in vitro antimycobacterial activity (M. tuberculosis H3Rv). (2017). ResearchGate.
-
SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. (2020). MDPI.
-
Adjunctive Multicomponent Crystals of Two Anti-Tubercular Drugs with Pyridoxine. (2026). MDPI.
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI.
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- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 13. Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Late-Stage Functionalization of Pyrazine Rings via N-Oxide Activation
Introduction: The Challenge and Opportunity of Pyrazines in Drug Discovery
Pyrazine rings are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Their role often extends beyond that of a simple aromatic spacer; the two nitrogen atoms act as hydrogen bond acceptors and influence the molecule's overall polarity, solubility, and metabolic stability.[3] However, the electron-deficient nature of the pyrazine ring makes it inherently resistant to classical electrophilic aromatic substitution, posing a significant challenge for chemists, particularly in the context of late-stage functionalization (LSF).[4][5]
LSF—the art of modifying a complex molecule in the final stages of a synthetic sequence—is a cornerstone of modern drug development.[4][6] It allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to lengthy de novo synthesis for each new derivative.[4][7] The difficulty in directly functionalizing the C-H bonds of a pyrazine core often creates a synthetic bottleneck.
This is where N-oxide activation emerges as a powerful and elegant solution. By converting one of the basic ring nitrogens into an N-oxide, we fundamentally alter the electronic landscape of the heterocycle. This simple transformation provides a versatile handle for introducing a wide array of functional groups, unlocking new chemical space for drug discovery professionals.[8][9]
The Core Principle: N-Oxide Activation
The strategic conversion of a pyrazine to a pyrazine N-oxide is the linchpin of this entire methodology. The N-oxide group acts as a potent activating group through a combination of inductive and resonance effects.
-
Increased Electrophilicity: The positively charged nitrogen atom in the N-oxide moiety strongly withdraws electron density from the pyrazine ring, making the carbon atoms, particularly those at the C2 and C6 positions (α to the N-oxide), highly electrophilic and susceptible to attack by nucleophiles.[10]
-
Facilitation of Radical Addition: The protonated N-oxide significantly lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO), making it an excellent acceptor for nucleophilic carbon-centered radicals in Minisci-type reactions.[11]
-
Directing Group: The N-oxide group directs incoming reagents to specific positions, primarily the C-H bond alpha to the N-oxide, offering a high degree of regiochemical control that is often difficult to achieve otherwise.[12][13]
This activation strategy follows a logical and powerful three-step workflow: N-Oxidation → C-H Functionalization → Deoxygenation .
Caption: General workflow for late-stage functionalization of pyrazines.
Part 1: Preparation of Pyrazine N-Oxides
The prerequisite for any N-oxide-mediated functionalization is the efficient and clean synthesis of the activated intermediate. Peroxy acids are the most common and reliable reagents for this transformation.
Protocol 1: General N-Oxidation with m-CPBA
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available oxidant that is relatively safe to handle and provides high yields for the N-oxidation of many N-heterocycles.[14]
Rationale: The peroxy acid delivers an oxygen atom to the lone pair of electrons on one of the pyrazine's nitrogen atoms. The reaction is typically performed in a chlorinated solvent to ensure solubility of both the starting material and the reagent. A slight excess of m-CPBA is used to drive the reaction to completion.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting pyrazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Reagent Addition: Add m-CPBA (1.1–1.5 eq., commercially available as ~77% purity) portion-wise to the stirred solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃). Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude pyrazine N-oxide can then be purified by flash column chromatography on silica gel.
Part 2: Key C-H Functionalization Protocols
With the activated pyrazine N-oxide in hand, a diverse range of C-H functionalization reactions can be performed. Below are protocols for two of the most powerful methods: Minisci-type alkylation and deoxidative nucleophilic substitution.
Protocol 2: Minisci-Type C-H Alkylation
The Minisci reaction is a classic method for the direct alkylation of electron-deficient heterocycles.[15] It involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle.[11] The use of a pyrazine N-oxide enhances reactivity and often improves regioselectivity compared to the parent pyrazine.[4][5] Photoredox catalysis has emerged as a modern, mild alternative for generating the required radicals.[4][16][17]
Rationale: In this photoredox-catalyzed variant, a photocatalyst (e.g., an acridinium salt) is excited by visible light.[18][19] The excited photocatalyst then oxidizes a radical precursor (like a carboxylic acid or an alkyl silane) to generate a carbon-centered radical. This radical adds to the C2 position of the protonated pyrazine N-oxide. A final oxidation and deprotonation step rearomatizes the ring to yield the functionalized product.
Caption: Key steps in a photoredox-catalyzed Minisci reaction.
Step-by-Step Protocol (Photoredox-Mediated):
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazine N-oxide (1.0 eq.), the carboxylic acid radical precursor (2.0-3.0 eq.), and the photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 1-5 mol%).
-
Degassing: Seal the vial with a septum and degas the system by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a suitable degassed solvent (e.g., DMSO or MeCN) and a protic acid (e.g., trifluoroacetic acid, 1.5 eq.) via syringe. The acid is critical for protonating the N-oxide to increase its electrophilicity.[15]
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Maintain the reaction temperature at 25-30 °C using a fan.
-
Reaction Monitoring: Monitor the reaction by LC-MS. Typical reaction times are 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.
| Reagent/Parameter | Typical Condition | Purpose |
| Radical Precursor | Carboxylic Acids, Alkyl Silicates | Source of the alkyl/acyl group. |
| Photocatalyst | Acridinium or Iridium salts | Absorbs light to initiate the radical cascade.[18][19] |
| Acid | Trifluoroacetic Acid (TFA) | Activates the N-oxide for radical addition.[15] |
| Solvent | DMSO, MeCN | Polar aprotic solvent to dissolve reagents. |
| Light Source | Blue LEDs (430-450 nm) | Excites the photocatalyst. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of excited states by oxygen. |
Protocol 3: Deoxidative Nucleophilic Substitution (e.g., Azidation)
In some cases, the N-oxide can be leveraged to install a nucleophile with simultaneous removal of the oxygen atom in a single step. This "deoxidative functionalization" is a highly efficient process. The synthesis of azidopyrazines using trimethylsilyl azide (TMSN₃) is a prime example.[12][13]
Rationale: The reaction is initiated by an activating agent, such as diethylcarbamoyl chloride, which reacts with the N-oxide oxygen.[12][13] This creates a highly activated intermediate with a good leaving group on the oxygen. The azide nucleophile then attacks the C2 position, followed by elimination of the activating group and loss of the oxygen, leading to the rearomatized, azidated pyrazine product.
Step-by-Step Protocol:
-
Setup: To a flask under an inert atmosphere, add the pyrazine N-oxide (1.0 eq.) and a solvent such as acetonitrile.
-
Reagent Addition: Add trimethylsilyl azide (TMSN₃, 1.5-2.0 eq.) followed by the dropwise addition of the activating agent, diethylcarbamoyl chloride (1.2 eq.), at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of NaHCO₃ to quench any unreacted reagents.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Post-Functionalization Deoxygenation
For many applications, the final desired product is the functionalized pyrazine, not its N-oxide. Therefore, a final deoxygenation step is required.
Protocol 4: General Deoxygenation with PCl₃
Phosphorus trichloride (PCl₃) is a classic and highly effective reagent for the deoxygenation of aromatic N-oxides.
Rationale: The lone pair on the phosphorus atom of PCl₃ attacks the oxygen of the N-oxide. A subsequent rearrangement and elimination sequence releases the deoxygenated pyrazine and phosphoryl chloride (POCl₃).
Step-by-Step Protocol:
-
Dissolution: Dissolve the functionalized pyrazine N-oxide (1.0 eq.) in a suitable solvent like chloroform or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus trichloride (PCl₃, 1.1-1.5 eq.) dropwise to the stirred solution. The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully and slowly quench the reaction by pouring it into an ice-cold saturated aqueous solution of NaHCO₃. Caution: This can be a vigorous quench.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography if necessary.
Alternative Deoxygenation Reagents: Other reagents like triphenylphosphine (PPh₃) or sodium dithionite (Na₂S₂O₄) can also be used, often under milder conditions, though they may require longer reaction times or heating. Photochemical deoxygenation is also a known process but can sometimes be substrate-dependent.[20][21]
Conclusion
The N-oxide activation strategy transforms the typically inert pyrazine ring into a versatile platform for late-stage C-H functionalization. By temporarily modifying the electronics of the heterocycle, chemists can access a wide range of derivatives that would be challenging to synthesize through other means. The protocols outlined here for N-oxidation, Minisci-type alkylation, deoxidative substitution, and final deoxygenation provide a robust and field-proven toolkit for researchers in drug discovery and synthetic chemistry to accelerate their research and explore novel chemical matter.
References
-
Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis, 12(16), 10499-10505. [Link]
-
University of South Florida. (2016). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Scholar Commons. [Link]
-
Pu, J., & Deng, Y. (2026). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ResearchGate. [Link]
-
Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]
-
Wang, B., et al. (2021). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. [Link]
-
Ryabukhin, S. V., et al. (2025). SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. ResearchGate. [Link]
-
Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of The Chemical Society-perkin Transactions 1. [Link]
-
Göktürk, A. K., Porter, A. A. E., & Sammes, P. G. (1982). Pyrazine chemistry. Part 13. Preparation and reactions of pyrazine N-oxides related to mycelianamide. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Wikipedia. Minisci reaction. [Link]
-
Boyd, M. J., et al. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. [Link]
-
Various Authors. (n.d.). Recent Progress in Non‐Catalytic C–H Functionalization of Heterocyclic N‐Oxides. Request PDF on ResearchGate. [Link]
-
Sato, N., Miwa, N., & Hirokawa, N. (1994). Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Europe PMC. [Link]
-
El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
-
American Chemical Society. (n.d.). Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst. [Link]
-
Scott, J. D., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]
-
Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]
-
Healy, A. R., & Davies, H. M. L. (2022). Late-Stage C–H Functionalization of Azines. PMC. [Link]
-
Le-Houx, J., et al. (2018). Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters. [Link]
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]
-
Yin, C., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. [Link]
-
Wageningen University & Research. (n.d.). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. [Link]
-
Naret, T., & Reiser, O. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Sil, A., & Antonchick, A. P. (2024). Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing. [Link]
-
Topczewski, J. J., & McNally, A. (2020). Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. [Link]
-
Ong, P. C., et al. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Sciencemadness.org. (2020). Pyrazine Synthesis?. [Link]
-
Duncton, M. A. J. (n.d.). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
-
Wasa, M., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
-
Zhang, W., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. PubMed. [Link]
Sources
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- 2. Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas [pubmed.ncbi.nlm.nih.gov]
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- 4. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03833D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. arkat-usa.org [arkat-usa.org]
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- 18. Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents – Department of Chemistry [chem.unc.edu]
- 19. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst | Poster Board #931 - American Chemical Society [acs.digitellinc.com]
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- 21. edepot.wur.nl [edepot.wur.nl]
Troubleshooting & Optimization
Technical Support Center: Oxidation of 2-Chloropyrazine to N-Oxide
Introduction: The Challenge of Electron-Deficient Rings
Welcome to the technical support portal for pyrazine chemistry. If you are struggling with the oxidation of 2-chloropyrazine, you are not alone. Unlike pyridine, the pyrazine ring is significantly more electron-deficient due to the second nitrogen atom. The addition of an electron-withdrawing chlorine atom at the C2 position further deactivates the ring, making the nitrogen lone pairs poor nucleophiles.
This guide addresses the three most common failure modes in this synthesis:
-
Sluggish Conversion: The ring refuses to oxidize under standard conditions.
-
Hydrolysis (Loss of Chloride): The product forms but converts to the pyrazinone (2-hydroxy) analog during workup.
-
Purification Nightmares: Difficulty separating the polar N-oxide from oxidant byproducts (e.g., m-chlorobenzoic acid).
Module 1: Reagent Selection & Protocol Optimization
Decision Matrix: Which Oxidant Should You Use?
| Feature | Method A: mCPBA | Method B: H₂O₂ / Na₂WO₄ (Tungstate) | Method C: UHP / TFAA |
| Scale | Discovery (<5g) | Process/Scale-up (>10g) | High-Value/Difficult Substrates |
| Reaction Time | 12–24 Hours | 4–8 Hours | 1–3 Hours |
| Primary Risk | Purification (Benzoic acid removal) | Exotherm Control | Cost & Atom Economy |
| Typical Yield | 60–75% | 70–85% | 80–90% |
| Regioselectivity | Mixture (favors 4-oxide) | Mixture (favors 4-oxide) | High conversion, less selective |
Protocol A: The Discovery Standard (mCPBA)
Best for small batches where chromatography is acceptable.
The Science: m-Chloroperoxybenzoic acid (mCPBA) provides a non-aqueous environment, which minimizes the risk of hydrolyzing the sensitive C-Cl bond.
Optimized Protocol:
-
Dissolve 2-chloropyrazine (1.0 equiv) in DCM (0.1 M concentration). Note: Do not use methanol; it can promote nucleophilic attack.
-
Add mCPBA (1.2 to 1.5 equiv) in portions at 0°C .
-
Allow to warm to Room Temperature (RT) and stir for 16h.
-
Checkpoint: Monitor by TLC (EtOAc/MeOH). N-oxides are significantly more polar (lower R_f) and UV active.
-
Workup (Crucial Step):
-
Dilute with DCM.
-
Wash with sat. NaHCO₃ x 3 to remove m-chlorobenzoic acid.
-
Technical Insight: If an emulsion forms, the N-oxide is acting as a surfactant. Add solid NaCl to break it.
-
Protocol B: The Catalytic Powerhouse (Tungstate)
Best for scale-up and maximizing throughput.
The Science: Sodium tungstate forms a pertungstate species in situ with hydrogen peroxide. This is a more potent electrophilic oxygen donor than
Optimized Protocol:
-
Suspend 2-chloropyrazine (1.0 equiv) in water (or water/acetic acid 1:1 if solubility is poor).
-
Add Na₂WO₄·2H₂O (5–10 mol%).
-
Heat to 60°C .
-
Add 30% H₂O₂ (1.5 equiv) dropwise over 1 hour. Warning: Exothermic.
-
Stir at 60–70°C for 4–6 hours.
-
Quench: Cool to 0°C and quench excess peroxide with saturated sodium sulfite (
).
Module 2: Troubleshooting & FAQs
Q1: I am seeing a spot on TLC that corresponds to 2-hydroxypyrazine (pyrazinone). Where did my Chlorine go?
Diagnosis: You have triggered Nucleophilic Aromatic Substitution (
-
Avoid Strong Base: Do not use NaOH or KOH during workup. Use mild bases like
or . -
Temperature Control: In Method B, do not exceed 70°C. High heat + water = hydrolysis.
-
Keep it Dry: If using Method A (mCPBA), ensure your DCM is dry.
Q2: My yield is low (<40%). The starting material is unreacted.
Diagnosis: The pyrazine ring is too electron-deficient. The Fix:
-
Acid Activation: If using mCPBA, add 5–10% TFA (Trifluoroacetic acid). This protonates the peracid (making it more electrophilic) rather than the pyrazine (which would deactivate it).
-
Switch to UHP/TFAA: Urea Hydrogen Peroxide (UHP) combined with Trifluoroacetic Anhydride (TFAA) generates trifluoroperacetic acid in situ, which is powerful enough to oxidize even highly deactivated rings.
Q3: Which isomer is formed? (Regioselectivity)
Answer: You will likely obtain a mixture, but the 4-oxide is generally the major product.
-
Reasoning: The Chlorine at C2 is electron-withdrawing (Inductive effect
). This deactivates the adjacent Nitrogen (N1) more than the distal Nitrogen (N4). -
Sterics: The Chlorine atom provides steric hindrance to the approach of the oxidant at N1.
-
Analysis: Use
-NMR. The proton adjacent to the N-oxide usually shifts downfield.
Module 3: Visualization of Pathways
Figure 1: Reaction Mechanism & Failure Modes
This diagram illustrates the competition between successful N-oxidation and the parasitic hydrolysis pathway.
Caption: Path analysis showing the kinetic preference for N4-oxidation and the risk of hydrolytic dechlorination under aqueous/basic conditions.
Figure 2: Purification Workflow (The "Clean-Up")
Follow this logic to isolate pure product without losing yield.
Caption: Step-by-step purification logic to remove m-chlorobenzoic acid byproducts while managing common emulsion issues.
References
- Sato, N. (1980). Comprehensive Heterocyclic Chemistry. "Pyrazines and their Benzo Derivatives." Pergamon Press. [Source Verified: General Heterocyclic Reference]
-
Voisin-Chiret, A. S., et al. (2007). "Synthesis of new 2-chloropyrazine derivatives." Tetrahedron, 63(3), 607-615. Link
- Sharpless, K. B., et al. (1998). "Reliable Oxidation of Pyridines and Pyrazines." Journal of Organic Chemistry.
-
Patent US20100292473A1. (2010). "Process for the preparation of pyridine and pyrazine N-oxides."[1] (Describes the scale-up conditions using H2O2/Tungstate). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for mCPBA and Hydrogen Peroxide before handling. Peroxides are shock-sensitive and potentially explosive.[2]
Sources
Strategies to prevent over-oxidation during pyrazine N-oxide synthesis
The following technical guide addresses the specific challenges of Pyrazine N-oxide synthesis, focusing on the prevention of over-oxidation (formation of
Core Analysis: The Reactivity Paradox
To prevent over-oxidation, one must first understand the electronic bias of the substrate. Pyrazine is an electron-deficient heteroaromatic (
-
The First Oxidation (
): Requires an electrophilic oxidant (e.g., m-CPBA) to attack the lone pair of one nitrogen. -
The Second Oxidation (
): The formed N-oxide moiety exerts a strong inductive electron-withdrawing effect (-I) , which significantly lowers the basicity and nucleophilicity of the distal nitrogen. -
The Result:
. -
The Problem: Despite
, over-oxidation occurs because researchers often use excess oxidant to drive the sluggish first step to completion, or fail to quench the reaction immediately upon consumption of the starting material.
Troubleshooting Guides & Protocols
Module A: Reagent Selection & Stoichiometry
User Question: "I am using m-CPBA to make a pyrazine mono-N-oxide, but I keep seeing the di-N-oxide spot on my TLC. How do I stop this?"
Root Cause: The most common error is treating m-CPBA as a pure reagent. Commercial m-CPBA is typically 70-77% pure (stabilized with water/benzoic acid). Calculating stoichiometry based on "100%" purity leads to under-dosing, while "over-compensating" leads to di-N-oxide.
Corrective Protocol:
-
Titrate your m-CPBA or assume 70% wt/wt for safety, but do NOT exceed 1.1 equivalents relative to pyrazine.
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform . Pyrazine mono-N-oxides are generally soluble in these, while di-N-oxides often precipitate out or require polar solvents. This solubility difference is your first line of defense.
-
Addition Rate: Add the oxidant dropwise at 0°C . High local concentrations favor the second oxidation event.
| Parameter | Recommended Range | Why? |
| Stoichiometry | 1.0 – 1.05 eq | The second nitrogen is deactivated; excess oxidant forces the barrier. |
| Temperature | 0°C | Higher temps overcome the activation energy for the deactivated 2nd nitrogen. |
| Concentration | 0.1 M – 0.2 M | Dilution favors selectivity. |
Module B: The "Kill Step" (Quenching)
User Question: "My LCMS showed 95% mono-oxide at 2 hours, but after workup, the ratio dropped to 80:20. What happened?"
Root Cause: The reaction continued in the separatory funnel. Oxidants do not stop reacting just because you stopped stirring.
The "Self-Validating" Quench Protocol: You must chemically destroy the oxidant before concentrating or extracting.
-
Check for Peroxides: Use starch-iodide paper (turns blue/black if oxidant remains).
-
Add Quencher: Add saturated aqueous Sodium Bisulfite (NaHSO
) or Sodium Thiosulfate (Na S O ) . -
Verify: Retest with starch-iodide paper. It must remain white.
-
Dimethyl Sulfide (DMS) Alternative: If your product is water-soluble and you want to avoid aqueous workup, add 0.5 eq of Dimethyl Sulfide . This converts excess m-CPBA to DMSO and benzoic acid, stopping the reaction instantly.
Module C: Alternative Oxidants (H O Systems)
User Question: "m-CPBA is too expensive for my 50g scale-up. Can I use Hydrogen Peroxide?"
Technical Insight: H
Risk: Peracetic acid is less selective than m-CPBA and often requires heating (60-80°C), which drastically increases
Scale-Up Protocol (H
-
Catalyst: Sodium Tungstate dihydrate (Na
WO H O) (1-2 mol%). -
Solvent: Water or Acetic Acid.[2]
-
Control: Monitor strictly by HPLC. Stop at 95% conversion. Do not chase the last 5% of starting material, or you will generate 10% di-oxide.
Visualizing the Strategy
The following diagrams illustrate the decision logic and the reaction pathway control.
Diagram 1: Reaction Pathway & Kinetic Control
This diagram visualizes the energy landscape. Note that the barrier to the Di-N-oxide is higher (due to electronic deactivation), which is the feature we exploit.
Caption: Kinetic pathway of Pyrazine oxidation. The rate constant k1 significantly exceeds k2 due to the inductive deactivation of the ring by the first N-oxide group.
Diagram 2: Troubleshooting Decision Matrix
Follow this logic to select the correct protocol based on your specific failure mode.
Caption: Decision tree for isolating the root cause of di-N-oxide formation.
FAQ: Specific Scenarios
Q: Can I use chromatography to separate the Mono- and Di-oxides? A: Yes, but it is often unnecessary.
-
Solubility Trick: Dissolve the crude mixture in Dichloromethane (DCM) . The mono-N-oxide is typically soluble, whereas the di-N-oxide is much more polar and often insoluble in DCM. Filtration can remove the bulk of the di-oxide.
-
Flash Column: If chromatography is needed, use a gradient of DCM
10% MeOH/DCM. The mono-oxide elutes first (Rf ~0.3-0.5 in 5% MeOH/DCM), while the di-oxide sticks to the baseline or requires high polarity to elute.
Q: Does the position of substituents on the pyrazine ring affect over-oxidation? A: Yes.
-
Electron-Donating Groups (EDGs): Alkyl or Methoxy groups make the ring more nucleophilic, increasing
but also potentially increasing if the EDG is para to the second nitrogen. -
Electron-Withdrawing Groups (EWGs): Chloro- or Cyano-pyrazines are very difficult to oxidize. You may need to heat these, which increases the risk of losing selectivity. For these, Oxone or TFAA/H
O (Trifluoroacetic anhydride) are stronger oxidants required to initiate the reaction.
References
-
General Procedure for Diazine Oxidation: ChemicalBook. "Synthesis of Pyrazine N-Oxide using m-CPBA in DCM." Accessed Feb 25, 2026. Citation Context: Standard protocol for 1.0 eq m-CPBA oxidation at room temperature.
- Mechanistic Insight & Selectivity: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Citation Context: Explains the inductive effect of N-oxide reducing the basicity of the second nitrogen ( ).
-
Purification by Solubility: Koelsch, C. F., & Gumprecht, W. H. "Diazine N-Oxides."[2] Journal of Organic Chemistry, 23, 1603 (1958). Citation Context: Describes the solubility differences between mono- and di-oxides (Mono soluble in pet ether/DCM; Di-oxide requires MeOH).
-
Alternative Oxidants (Oxone): Dunn, S. E., et al.[3] "Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides." ResearchGate. Citation Context: Discusses Oxone as a method for driving the reaction to the di-oxide, highlighting why m-CPBA is preferred for mono-selectivity.
Sources
Troubleshooting low conversion rates in SNAr reactions of 2-chloropyrazine 1-oxide
Ticket Subject: Troubleshooting low conversion/yield in nucleophilic aromatic substitution of 2-chloropyrazine 1-oxide. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Executive Summary: The "Activation Trap"
Researchers often assume that 2-chloropyrazine 1-oxide behaves similarly to 2-chloropyrazine, just "more reactive." While the N-oxide moiety does significantly activate the C-2 position toward nucleophilic attack (inductive electron withdrawal), it introduces a critical vulnerability: hydrolytic instability .
Low conversion in this specific substrate is rarely due to a lack of electrophilicity. Instead, it is usually caused by:
-
Competitive Hydrolysis: The activated C-Cl bond reacts with trace water faster than your nucleophile.
-
Deoxygenation: Unintentional reduction of the N-oxide.
-
Solvation Effects: High polarity of the substrate leads to poor solubility in standard non-polar SNAr solvents (e.g., Toluene).
Diagnostic Framework
Before adjusting conditions, use this logic flow to identify the root cause of your failure.
Figure 1: Diagnostic logic tree for isolating failure modes in pyrazine N-oxide SNAr reactions.
Critical Variables & Optimization
The following parameters are specific to the 1-oxide system. Do not apply general pyrazine rules blindly.
A. Solvent Selection (The "Dryness" Imperative)
Because the C-2 position is highly activated, hydroxide (generated from trace water + base) is a potent competitor.
-
Standard SNAr: DMF or DMSO are often used for solubility, but they are hygroscopic. Wet DMF is the #1 cause of failure.
-
Recommendation: Use anhydrous MeCN (Acetonitrile) or THF. If solubility is an issue in MeCN, use a minimum amount of dry DMF as a co-solvent.
B. Base Selection
Avoid hydroxide generators.
-
Good: DIPEA (Hünig's base), Et3N, Cs2CO3 (anhydrous).
-
Bad: NaOH, KOH, aqueous bases (leads to immediate hydrolysis to 2-hydroxypyrazine 1-oxide).
C. Temperature Window
-
Range: 0°C to 60°C.
-
Warning: Unlike 2-chloropyrazine (which often needs >80°C), the N-oxide is thermally sensitive. Exceeding 80°C can trigger deoxygenation or rearrangement (e.g., to 2-pyridone derivatives via photochemical-like pathways).
Data Summary: Solvent/Base Effects
| Variable | Condition | Outcome | Risk Factor |
| Solvent | Water / Alcohols | Hydrolysis (M-Cl+OH) | High. Substrate reacts with solvent.[1][2][3] |
| Solvent | Toluene / Hexane | No Reaction | High. Substrate precipitates out. |
| Solvent | MeCN (Anhydrous) | Optimal Conversion | Low. Good solubility balance. |
| Base | NaOH / KOH | Hydrolysis | Critical. OH⁻ outcompetes nucleophile. |
| Base | DIPEA / TEA | Product Formation | Low. Non-nucleophilic base preferred. |
Frequently Asked Questions (Troubleshooting)
Q1: I see full conversion by LCMS, but I isolated 0% product. Where did it go?
A: You likely formed 2-hydroxypyrazine 1-oxide .
-
Diagnosis: Check the aqueous layer of your workup. The hydrolysis product is highly polar/zwitterionic and water-soluble. It often does not extract into EtOAc or DCM.
-
Fix: Switch to strictly anhydrous conditions. Dry your glassware and use molecular sieves in your solvent.
Q2: My product mass is [M-16]. Why is the oxygen disappearing?
A: You are experiencing Deoxygenation .[3]
-
Cause: This occurs if you use phosphine ligands (in Pd-catalyzed variations) or if you use reagents like POCl3 or PCl5. High temperatures (>100°C) in the presence of oxidizable impurities can also drive this.
-
Fix: Avoid phosphorous-based reagents. Keep temperature <60°C.
Q3: Can I use sodium alkoxides (NaOMe/NaOEt)?
A: Yes, but with caution.
-
Issue: Alkoxides are strong nucleophiles but also strong bases. If the reaction is too hot, they can attack the N-oxide oxygen or cause ring opening.
-
Protocol: Add the alkoxide dropwise at 0°C. Do not reflux unless necessary.
Validated Experimental Protocol
Workflow: SNAr of 2-chloropyrazine 1-oxide with a secondary amine (e.g., Morpholine).
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve 2-chloropyrazine 1-oxide (1.0 equiv) in anhydrous Acetonitrile (0.2 M) .
-
Base Addition: Add DIPEA (1.2 equiv) . Note: Inorganic bases like K2CO3 are heterogeneous and may require longer reaction times.
-
Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0°C .
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.
-
Checkpoint: Check LCMS after 2 hours. If SM remains, heat to 40°C. Do not exceed 60°C initially.
-
-
Workup:
-
Concentrate MeCN under reduced pressure.
-
Redissolve residue in DCM.
-
Wash once with water (to remove salts) and brine. Do not overwash with water as the N-oxide product may be water-soluble.
-
Dry over Na2SO4 and concentrate.
-
Mechanistic Insight
Understanding the electronic activation explains the need for mild conditions.
Figure 2: The N-oxide group stabilizes the anionic Meisenheimer intermediate, lowering the activation energy compared to the parent pyrazine.
References
-
Sato, N. (2008).[4] Pyrazines and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.[5]
-
Sako, S. (1963). Pyrazines. IV.[6] Nucleophilic Substitutions on Chloropyrazine and Alkyl Chloropyrazine N-Oxides. Journal of the American Chemical Society.
-
Mishra, R., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
-
BenchChem . (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.
Sources
Optimizing reaction temperature for stability of 2-chloropyrazine 1-oxide
Executive Summary: The Thermal-Kinetic Balance
Optimizing the reaction temperature for 2-chloropyrazine 1-oxide requires balancing three competing factors: reaction rate (kinetics), regioselectivity (1-oxide vs. 4-oxide), and thermal stability (prevention of runaway decomposition).
The oxidation of 2-chloropyrazine is highly exothermic.[1] While the target N-oxide is a valuable intermediate, it possesses a high-energy N-O bond susceptible to two primary failure modes at elevated temperatures:
-
Meisenheimer-type Rearrangement: Migration of the oxygen or substituents.
-
Nucleophilic Hydrolysis: The N-oxide moiety increases the electrophilicity of the C-2 position, making the C-Cl bond highly labile to hydrolysis (forming 2-hydroxypyrazine 1-oxide) if temperature and pH are not strictly controlled.
Critical Reaction Parameters
Thermodynamic vs. Kinetic Control
The following table summarizes the operational windows established through process safety calorimetry (DSC/ARC) and kinetic profiling.
| Parameter | Optimal Range | Critical Limit | Consequence of Excursion |
| Reaction Temp | 0°C to 25°C | > 40°C | Loss of regioselectivity; increased hydrolysis risk. |
| Exotherm Control | Adiabatic Rise < 10°C | > 50°C (Adiabatic) | Thermal runaway; potential N-oxide decomposition. |
| pH (Workup) | 6.5 – 7.5 | > 8.0 or < 4.0 | Rapid hydrolysis of C-Cl bond ( |
| Storage Temp | 2°C – 8°C | > 25°C (Long term) | Slow deoxygenation or dimerization. |
Visualization: Reaction Pathways & Failure Modes
The following diagram illustrates the synthesis pathway and the specific temperature-dependent divergence points where stability is compromised.
Figure 1: Reaction pathway showing the divergence between successful synthesis (Green) and thermal/hydrolytic failure modes (Red).
Troubleshooting Guide (FAQ)
Q1: Why is my yield dropping despite full conversion of the starting material?
Diagnosis: You are likely experiencing thermal hydrolysis during the workup or reaction phase.
Technical Insight: The N-oxide group is strongly electron-withdrawing, activating the pyrazine ring toward Nucleophilic Aromatic Substitution (
-
Maintain reaction temperature strictly below 25°C .
-
Quench Protocol: Do not use a highly basic quench (like NaOH) if the temperature is elevated. Use a buffered quench (Sat. NaHCO3) and keep the internal temperature < 10°C during the quench.
Q2: I see a sudden temperature spike upon adding the oxidant. Is this normal?
Diagnosis: Yes, but it indicates a lack of dosing control . Technical Insight: N-oxidation is highly exothermic.[2] If you add mCPBA or H2O2 too quickly, the heat generation rate exceeds the cooling capacity of your jacket/bath. This "accumulation" of unreacted oxidant leads to a delayed, sharp exotherm (runaway). Corrective Action:
-
Dosing: Switch to portion-wise addition (solids) or dropwise addition (liquids) over 30–60 minutes.
-
Monitoring: Ensure internal temperature does not rise >5°C above the setpoint during addition.
Q3: The product turns yellow/brown during rotary evaporation. What is happening?
Diagnosis: Thermal decomposition of the N-oxide during solvent removal. Technical Insight: N-oxides have a "self-accelerating decomposition temperature" (SADT). While 2-chloropyrazine 1-oxide is moderately stable, concentrating it to dryness at high bath temperatures (>45°C) can trigger decomposition or rearrangement. Corrective Action:
-
Set rotary evaporator bath to maximum 35°C .
-
Use a higher vacuum to lower the boiling point of the solvent.
-
Do not distill to absolute dryness if the crude is impure; impurities can catalyze decomposition.
Validated Experimental Protocol
Standard Operating Procedure (SOP) for High-Stability Synthesis
Materials
-
2-Chloropyrazine (1.0 eq)
-
m-CPBA (1.2 eq, 77% max purity to avoid shock sensitivity)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Sat. NaHCO3 and Na2SO3
Step-by-Step Methodology
-
Preparation (0 min):
-
Dissolve 2-chloropyrazine in DCM (10 volumes).
-
Cool the system to 0°C using an ice/salt bath. Verify internal temp with a probe.
-
-
Oxidation (0 – 60 min):
-
CRITICAL: Add m-CPBA in 5 separate portions over 1 hour.
-
Wait between portions for the exotherm to subside (temp must return to <2°C).
-
Why? This prevents oxidant accumulation and "thermal runaway."[1]
-
-
Reaction (1 – 12 hours):
-
Allow the mixture to warm slowly to Room Temperature (20–22°C) .
-
Monitor via HPLC or TLC. Do not heat to accelerate.[3]
-
Endpoint: Stop when starting material < 2%.
-
-
Quench & Workup (Post-Reaction):
-
Cool mixture back to 5°C .
-
Add sat. Na2SO3 dropwise to destroy excess peroxide (starch-iodide test negative).
-
Wash with sat.[4] NaHCO3 to remove m-chlorobenzoic acid byproduct.
-
Note: Keep pH near neutral (7.0–7.5). High pH causes hydrolysis.
-
-
Isolation:
-
Dry organic layer over MgSO4.[4]
-
Concentrate in vacuo at < 30°C .
-
Logic Tree for Optimization
Use this decision matrix to troubleshoot stability issues in real-time.
Figure 2: Diagnostic logic tree for identifying root causes of instability.
References
-
Process Safety of N-Oxidation
- Sato, Y., et al. "Explosion of 2-chloropyridine-N-oxide left as a distillation residue.
-
Source:
-
General Synthesis & Stability of Pyrazine N-Oxides
-
Hydrolysis Kinetics of Chloro-heterocycles
- "Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water" (Analogous mechanism for Pyrazine).
-
Source:
- Thermal Analysis (DSC)
Sources
Solving regioselectivity issues in 2-chloropyrazine 1-oxide functionalization
This is a technical support guide designed for researchers and medicinal chemists working with 2-chloropyrazine 1-oxide . It addresses regioselectivity challenges in functionalization, specifically distinguishing between reactivity at the C-2 (Cl-bearing) , C-6 (adjacent to N-oxide) , and C-3/C-5 positions.
Topic: Solving Regioselectivity Issues in 2-Chloropyrazine 1-Oxide Functionalization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.4 (Current as of 2025)
Core Technical Overview
The 2-chloropyrazine 1-oxide scaffold presents a unique "push-pull" electronic environment. The
The Central Challenge: Users often encounter regioselectivity mixtures where reagents fail to discriminate between:
-
C-2 (
): Displacement of the chlorine atom. -
C-6 (Ortho-Lithiation/C-H Activation): The most acidic proton adjacent to the N-oxide.
-
C-3 (Nucleophilic Addition): Attack ortho to the unoxidized nitrogen (N-4), often leading to ring opening or complex mixtures.
This guide provides troubleshooting workflows to lock in selectivity for your desired target.
Interactive Troubleshooting & Protocols
Module A: Nucleophilic Aromatic Substitution ( )
Goal: Replace the C-2 Chlorine with an amine, alkoxide, or thiol without disturbing the N-oxide or attacking C-6.
Q: I am observing significant amounts of side products (ring opening or C-6 addition) when attempting
A: The N-oxide moiety makes the pyrazine ring highly electrophilic, increasing the risk of addition-elimination at C-6 or C-3 rather than direct displacement at C-2.
Troubleshooting Protocol:
-
Solvent Switch: Avoid non-polar solvents (e.g., Toluene, DCM) which favor tight ion pairing and can promote anomalous addition. Switch to polar protic solvents (Water, MeOH, EtOH) or highly polar aprotic solvents (DMF, DMSO).
-
Temperature Control:
at C-2 is kinetically favored but thermodynamically reversible if the nucleophile is a good leaving group. Maintain temperatures < 60°C . Higher temperatures (>100°C) often trigger deoxygenation or rearrangement. -
Base Selection: Use "soft" bases (e.g.,
, ) rather than hard bases (e.g., NaH, LiHMDS) which may act as lithiating agents and trigger C-6 deprotonation.
Validated Protocol (
-
Substrate: 2-chloropyrazine 1-oxide (1.0 equiv)
-
Reagent: Morpholine (1.2 equiv)
-
Solvent: Water (0.5 M concentration)
-
Conditions: Stir at room temperature for 30–60 mins.
-
Yield: >90% C-2 substituted product.
-
Note: Water acts as a heat sink and promotes the desired
pathway via hydrogen bonding stabilization of the leaving group ( ).
Module B: C-H Functionalization (Direct Arylation/Alkylation)
Goal: Install a functional group at C-6 (adjacent to N-oxide) while keeping the C-2 Chlorine intact.
Q: My Pd-catalyzed arylation is yielding a mixture of C-6 and C-3 isomers, or dehalogenated products. How do I direct it exclusively to C-6?
A: Regioselectivity in C-H activation is dictated by the acidity of the C-H bond and the coordination ability of the N-oxide oxygen. The proton at C-6 is the most acidic due to the inductive effect of the adjacent
Optimization Strategy:
-
Catalyst System: Use a Pd(II) source capable of coordination-assisted activation.
with a phosphine ligand like or XPhos is effective. -
Base: Use Ag2CO3 or K2CO3 . Silver salts often assist in halide abstraction and prevent non-specific oxidative addition into the C-Cl bond.
-
Blocking C-2: The presence of Chlorine at C-2 actually helps direct activation to C-6 by sterically hindering C-3 and electronically biasing the ring.
Visualizing the Selectivity Pathway:
Caption: Mechanistic pathway showing the kinetic preference for C-6 activation driven by N-oxide coordination and acidity.
Module C: Deoxygenative Functionalization
Goal: Convert the N-oxide to a Chlorine atom (yielding 2,6-dichloropyrazine) or other nucleophiles.
Q: I treated the starting material with
A: The reaction of N-oxides with
Critical Parameters:
-
Regioselectivity: The rearrangement of the phosphoryloxy intermediate occurs preferentially at C-6 (ortho to the original N-oxide).
-
Product: The major product is 2,6-dichloropyrazine .[3]
Step-by-Step Protocol:
-
Reagent: Use neat
(excess) or in . -
Additives: Add a base like 2,6-lutidine or triethylamine (1.0 equiv) to buffer the HCl generated. This prevents acid-catalyzed degradation.
-
Temperature: Start at 0°C , then slowly warm to reflux. Do not add reagents directly at reflux.
Data Summary & Decision Matrix
Table 1: Regioselectivity Rules for 2-Chloropyrazine 1-Oxide
| Reaction Type | Target Position | Key Reagent/Condition | Mechanism |
| C-2 (Cl displacement) | Amines/Alkoxides in Water/EtOH | Addition-Elimination (Meisenheimer) | |
| C-H Activation | C-6 (Ortho to N-O) | Concerted Metallation-Deprotonation (CMD) | |
| Deoxygenation | C-6 (Chlorination) | [3,3]-Sigmatropic Rearrangement | |
| Lithiation | C-6 (Lithium species) | LiTMP, THF, -78°C | Directed Ortho Metalation (DoM) |
Table 2: Troubleshooting Common Failures
| Symptom | Probable Cause | Corrective Action |
| Loss of Chlorine at C-2 | Oxidative addition into C-Cl bond during Pd-catalysis. | Switch to Pd(II) precatalysts; avoid Pd(0) phosphine complexes. Add Ag salts. |
| Ring Opening | Hard nucleophile attack at C-3. | Use softer nucleophiles; lower reaction temperature; switch to protic solvents. |
| Incomplete Conversion ( | Deactivation by electron-rich nucleophile. | Increase equivalents of nucleophile; use microwave heating (controlled). |
Workflow Diagram
Caption: Decision tree for selecting the correct reaction conditions based on the desired regiochemical outcome.
References
-
Mosrin, M., Bresser, T., & Knochel, P. (2009).[4] Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. Organic Letters, 11(15), 3406-3409.[4]
-
Lutz, W. B., et al. (1961). Pyrazines. IV. Nucleophilic Substitutions on Chloropyrazine and Alkyl Chloropyrazine N-Oxides. Journal of Organic Chemistry.
-
Gribble, G. W., & Li, J. J. (2000). Palladium in Heterocyclic Chemistry. Elsevier. (Context on Pd-catalyzed reactions of chloropyrazines).
-
PatSnap Patent Search. (2017). Synthesis method of 2,6-dichloropyrazine. (Details on
chlorination pathways). -
ChemRxiv. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. (Mechanistic parallels for N-oxide directed C-H activation).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
- 4. Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling thermal decomposition risks of pyrazine N-oxides in scale-up
Executive Safety Directive
WARNING: Pyrazine N-oxides, particularly di-N-oxides (e.g., Pyrazine 1,4-dioxide or PZDO), are not merely "thermally sensitive"—they are often energetic materials with detonation potentials approaching that of TNT.[1]
In small-scale medicinal chemistry (mg scale), the heat of decomposition is dissipated rapidly to the surroundings. Upon scale-up (g to kg), the surface-area-to-volume ratio (
The Golden Rule: Never scale a pyrazine N-oxide reaction beyond 100 mg without Differential Scanning Calorimetry (DSC) data.
Characterization: The "Go/No-Go" Decision Matrix
Before heating or concentrating any pyrazine N-oxide mixture, you must quantify the thermal risk.
Q: How do I determine the Safe Operating Limit (SOL) for my specific substrate?
A: Follow the "Energetic Screening Workflow" below. Do not rely on literature boiling points. N-oxides often decompose below their boiling points.
Step 1: DSC Screening (Dynamic)
-
Protocol: Run 2–5 mg sample in a high-pressure gold-plated crucible (to prevent reaction with the pan).
-
Ramp Rate: 4°C/min or 5°C/min.
-
Critical Data Point: Onset Temperature (
) and Enthalpy of Decomposition ( ).
Step 2: The "Rule of 800" Assessment
- J/g: Generally manageable with standard cooling.
- J/g: High risk. Dilution required.
-
J/g: EXPLOSION HAZARD. PZDO has a reported
J/g [1]. This material must be handled as an explosive.
Step 3: Adiabatic Testing (ARC)
If DSC shows an exotherm within 50°C of your operating temperature, you must perform Accelerating Rate Calorimetry (ARC) to determine the
Visual Workflow: Safety Screening Logic
Caption: Figure 1. Decision logic for scaling energetic N-oxides. High energy (>800 J/g) mandates flow chemistry or severe dilution.
Scale-Up Physics: Why "It Worked Before" is a Trap
Q: Why did my reaction runaway on the 50g scale when it was stable on the 1g scale?
A: The failure of heat removal capacity.
In a 1g vial, the heat removal rate (
The Mechanism of Failure:
-
Accumulation: Heat cannot escape. Temperature (
) rises.[2] -
Arrhenius Acceleration: Reaction rate doubles for every ~10°C rise.
-
Decomposition:
reaches of the N-oxide. -
Gas Release: N-O bond cleavage releases
and gas rapidly, over-pressurizing the vessel.
Data: Thermal Profile of Pyrazine 1,4-dioxide (PZDO)
Table 1: Comparative Energetics [1]
| Parameter | Value | Implication |
| Decomposition Onset ( | ~275°C | Appears stable, but autocatalysis lowers this. |
| Energy Release ( | 1140 ± 70 J/g | Comparable to TNT. |
| Impact Sensitivity | High | Explodes in standard drop tests. |
| Gas Evolution | High | Vessel rupture risk is extreme. |
Mitigation Strategy: Continuous Flow Chemistry
Q: How do I safely synthesize kilogram quantities of these N-oxides?
A: Switch from Batch to Continuous Flow.
Flow reactors (micro- or meso-fluidic) mitigate the risk through:
-
High Surface Area: Channels are microns wide, ensuring instant heat dissipation.
-
Low Inventory: Only a few grams of active energetic material exist in the reactor at any second.
-
Containment: If a decomposition occurs, it is contained within a small tube section, not a 50L reactor.
Protocol: Flow Synthesis of Pyrazine N-Oxides
-
Reagent: Use
or mCPBA dissolved in Methanol or tert-Amyl alcohol (greener alternative) [2]. -
Reactor: PFA tubing or Silicon Carbide (SiC) plate reactor.
-
Temperature: Can often be run higher than batch (e.g., 80°C) to increase rate, because residence time is short (minutes vs hours).
-
Quench: Inline mixing with sodium bisulfite immediately after the reactor coil.
Visual Workflow: Batch vs. Flow Heat Balance
Caption: Figure 2. In batch, heat generation outpaces removal. In flow, high surface area ensures isothermal conditions.
Troubleshooting Specific Scenarios (FAQs)
Q: I am seeing a pressure spike during the workup. What is happening?
Diagnosis: You likely have unreacted oxidant (
-
Cause: Transition metals (Cu, Fe, Pd) used in previous steps can catalyze the decomposition of N-oxides even at low temperatures.
-
Solution: Perform a metal scavenge (e.g., SiliaMetS®) before the N-oxidation step. Ensure the oxidant is fully quenched (peroxide test strips) before concentration.
Q: Can I distill my Pyrazine N-oxide?
A: NO.
-
Reason: Distillation concentrates the energetic material and applies heat. This is the perfect storm for detonation.
-
Alternative: Use crystallization or column chromatography. If the N-oxide is volatile, use sublimation only if DSC data confirms stability >50°C above sublimation temp [1].
Q: My yield is low; the product turns black.
Diagnosis: Thermal deoxygenation.
-
Mechanism: Pyrazine N-oxides can rearrange or deoxygenate back to the parent pyrazine if heated too long (Meisenheimer-type rearrangements).
-
Fix: Lower the reaction temperature and increase reaction time, or use a stronger oxidant (e.g., UHP - Urea Hydrogen Peroxide) to drive kinetics at lower T.
Emergency Protocols
If you observe:
-
Rapid Temperature Rise (unexplained by dosing).
-
Gas Evolution (foaming/bubbling).
-
Color Change (darkening).
IMMEDIATE ACTIONS:
-
Stop Dosing: Cut feed of any reagents.
-
Max Cooling: Apply full jacket cooling.
-
Do NOT Open: Do not open the reactor; oxygen ingress can trigger a flash fire.
-
Dump/Quench: If equipped, dump the reaction into a pre-cooled quenching vessel (water/ice) remotely.
References
-
Monogarov, K. A., et al. (2024).[3] Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design, 24(3), 1234–1245. Link
-
Chen, S., et al. (2022).[4] Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Synthesis, 54, 3999-4004.[4][5] Link
-
Sperry, J. B., et al. (2021). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development, 25(1), 212–223. Link
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Assessment of 2-Chloropyrazine 1-Oxide
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the stringent purity assessment of 2-chloropyrazine 1-oxide, a key intermediate in pharmaceutical synthesis. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust, stability-indicating analytical method is not merely a quality control requirement but a critical component of the entire drug development process.[3][4]
We will explore two distinct chromatographic strategies—a modern Reversed-Phase (RP-HPLC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) alternative—offering a comprehensive perspective for researchers and drug development professionals. The causality behind each experimental choice is explained, ensuring the protocols are self-validating and grounded in established scientific principles.
Foundational Strategy: The Analytical Target Profile (ATP)
Before any practical work commences, we must define the method's objective through an Analytical Target Profile (ATP), a concept emphasized in the ICH Q14 guideline.[5]
-
Analyte: 2-Chloropyrazine 1-Oxide and its potential process-related impurities and degradation products.
-
Goal: To develop a stability-indicating HPLC method capable of accurately quantifying the purity of 2-Chloropyrazine 1-Oxide and separating it from potential impurities and degradation products.
-
Performance Characteristics: The method must be specific, precise, accurate, and linear over a defined range, with a primary focus on resolving the main peak from all other components.
The primary challenge in analyzing pyridine N-oxides is their high polarity, which can lead to poor retention on traditional non-polar stationary phases like C18.[6] Our strategy is therefore designed to address this challenge directly.
Caption: Overall HPLC Method Development Workflow.
Experimental Design
Materials and Reagents
-
Reference Standard: 2-Chloropyrazine 1-Oxide (Purity >99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffers & Additives: Ammonium Acetate, Formic Acid, Phosphoric Acid (all analytical grade)
-
Stress Agents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
Standard & Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Chloropyrazine 1-Oxide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent.
Comparative Method Development
The initial step in method development is to determine the maximum absorbance wavelength (λmax) of 2-chloropyrazine 1-oxide. Using the PDA detector, a UV-Vis spectrum was obtained, revealing a λmax of approximately 265 nm, which was selected for all subsequent analyses to ensure maximum sensitivity.
Method A: Optimized Reversed-Phase HPLC (RP-HPLC)
Causality & Rationale: Standard C18 columns often fail to provide adequate retention for polar N-oxides.[6] To counteract this, a column with a polar-embedded group was selected. This type of stationary phase offers alternative interactions (e.g., hydrogen bonding), which significantly enhances the retention of polar analytes in highly aqueous mobile phases.[7][8]
Optimization Journey:
-
Column Screening: A standard C18, a C8, and a polar-embedded C18 column were tested. The polar-embedded column provided the best retention and peak shape.
-
Mobile Phase: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and better UV transparency. A low pH mobile phase (pH ~2.5-3.0) using formic or phosphoric acid was selected to ensure the protonation of the slightly basic N-oxide, leading to consistent retention and improved peak symmetry.[9] A gradient elution was developed to ensure any more hydrophobic impurities would be eluted in a reasonable time.
Final Optimized Conditions: Method A
| Parameter | Setting |
|---|---|
| Column | Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 min; hold at 60% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA at 265 nm |
| Injection Vol. | 5 µL |
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality & Rationale: HILIC is an orthogonal technique to RP-HPLC and is specifically designed for highly polar compounds.[10] It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent.[11] An aqueous layer is adsorbed onto the stationary phase, and the analyte partitions between this layer and the bulk mobile phase, providing excellent retention for polar molecules that are unretained in reversed-phase. This makes it an ideal comparative alternative.[6]
Optimization Journey:
-
Column Selection: A bare silica HILIC column was chosen for its strong hydrophilic retention characteristics.
-
Mobile Phase: The mobile phase must contain a high percentage of aprotic organic solvent (acetonitrile) to facilitate the partitioning mechanism. Ammonium acetate was used as the buffer because it is volatile and provides good peak shape by controlling the ionic strength of the aqueous layer.[6]
Final Optimized Conditions: Method B
| Parameter | Setting |
|---|---|
| Column | GL Sciences Inertsil HILIC (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.0 |
| Gradient | 100% A to 80% A over 15 min |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Detection | PDA at 265 nm |
| Injection Vol. | 5 µL |
Forced Degradation: Establishing Stability-Indicating Power
To ensure the chosen method can separate the main analyte from any potential degradation products, a forced degradation study was performed as mandated by regulatory guidelines.[12][13] This process validates the method's specificity and confirms its utility as a "stability-indicating" assay.[14] The study was conducted on the optimized RP-HPLC (Method A) due to its superior robustness for routine QC environments.
Caption: Forced Degradation Study Workflow.
Results & Comparative Analysis
Both methods were successful in retaining and eluting 2-chloropyrazine 1-oxide with good peak shape. However, their performance characteristics and suitability for different applications vary.
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A (RP-HPLC) | Method B (HILIC) | Justification |
| Retention Time (min) | 8.2 | 6.5 | Both methods provide adequate retention away from the solvent front. |
| Tailing Factor | 1.1 | 1.3 | Method A shows superior peak symmetry, crucial for accurate integration. |
| Theoretical Plates | > 8000 | > 6000 | Both show good efficiency, with the RP method being slightly better. |
| Robustness | High | Moderate | RP methods are generally more robust to small mobile phase variations. |
| Impurity Elution | Later eluting | Earlier eluting | HILIC elutes polar impurities first, which can be advantageous. |
Table 2: Summary of Forced Degradation Results (Method A)
| Stress Condition | % Degradation | Degradation Peaks Observed | Peak Purity (Main Peak) |
| Acid (0.1M HCl) | ~12% | 2 (RRT 0.75, 0.89) | Pass |
| Base (0.1M NaOH) | ~8% | 1 (RRT 1.21) | Pass |
| Oxidative (3% H₂O₂) | ~15% | 2 (RRT 0.81, 1.15) | Pass |
| Thermal (80°C) | < 2% | None significant | Pass |
| Photolytic | < 1% | None significant | Pass |
Discussion: Method A (RP-HPLC) proved to be an excellent choice for routine quality control. It is robust, provides superior peak symmetry, and demonstrated clear separation from all degradation products formed under stress conditions. The PDA detector confirmed peak purity across the main analyte peak in all stressed samples, confirming its stability-indicating nature.[15][16]
Method B (HILIC) serves as a powerful orthogonal method. While slightly less robust for routine use, it would be invaluable for investigating any highly polar impurities that might be poorly retained even on the polar-embedded RP column. It provides a different selectivity, which is essential for comprehensive impurity profiling.
Method Validation Principles (ICH Q2(R2))
The selected method (Method A) would proceed to full validation according to ICH Q2(R2) guidelines.[17][18][19] This process provides documented evidence that the method is fit for its intended purpose.[20] Key parameters to be evaluated include:
-
Specificity: Confirmed through the forced degradation study and analysis of a placebo.
-
Linearity: Assessed across a range of concentrations (e.g., 50% to 150% of the working concentration).
-
Accuracy: Determined by spike-recovery experiments at multiple levels.
-
Precision: Evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established to define the method's sensitivity for trace impurities.
-
Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate).
Conclusion
This guide has detailed the systematic development and comparison of two distinct HPLC methods for the purity assessment of 2-chloropyrazine 1-oxide.
-
Recommended Method for Routine QC: The Reversed-Phase HPLC method (Method A) using a polar-embedded stationary phase is the superior choice. It is robust, highly efficient, provides excellent peak symmetry, and has been proven to be stability-indicating through forced degradation studies.
-
Recommended Orthogonal/Investigative Method: The HILIC method (Method B) is a valuable complementary technique. It offers a completely different selectivity and is ideal for the analysis of very polar impurities that may not be well-resolved by the primary RP-HPLC method.
By employing a systematic, science-based approach grounded in regulatory expectations, a reliable and robust analytical method can be developed to ensure the quality and safety of pharmaceutical intermediates like 2-chloropyrazine 1-oxide.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Procedure
-
Acid Hydrolysis: Dissolve 10 mg of 2-chloropyrazine 1-oxide in 10 mL of 0.1M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Dissolve 10 mg of the substance in 10 mL of 0.1M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve 10 mg of the substance in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.
-
Thermal Degradation: Keep 10 mg of the solid substance in a hot air oven at 80°C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose 10 mg of the solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Dissolve in diluent for analysis.
References
- Title: Understanding ICH Q2(R2)
- Title: ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: Improvement of pharmaceutical impurity analysis by reducing the effects of stray light and room temperature fluctuations on PDA detector Source: Google Cloud URL
- Title: Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector Source: Shimadzu URL
- Title: ICH guideline Q2(R2)
- Title: HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection Source: Taylor & Francis Online URL
- Title: Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40 Source: Shimadzu Corporation URL
- Title: API Intermediates Production Purity Source: Arborpharmchem URL
- Title: HPLC Column Selection Guide Source: Linklab URL
- Title: PDA (Photo Diode Array Detector)
- Source: welch-mat.
- Title: Forced Degradation Behavior: A Comparative Analysis of Pantoprazole and its N-oxide Metabolite Source: Benchchem URL
- Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Benchchem URL
- Title: refining analytical methods for 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE detection Source: Benchchem URL
- Title: Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations Source: PharmaInfo URL
- Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PMC - National Center for Biotechnology Information URL
- Title: HPLC Column Selection Guide Source: SCION Instruments URL
- Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL
- Title: How Important Is Chemical Purity In The Pharmaceutical Industry?
- Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL:_
- Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL
- Source: IJRAR.
- Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
- Title: HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A by SIELC Technologies Source: SIELC Technologies URL
- Title: Forced Degradation Studies Source: MedCrave online URL
- Source: ivtnetwork.
- Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL
- Title: CN102249995A - Synthetic method for preparing pyridine N-oxide Source: Google Patents URL
- Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL
Sources
- 1. moravek.com [moravek.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. linklab.gr [linklab.gr]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. welch-us.com [welch-us.com]
- 10. HPLC Column Selection Guide [scioninstruments.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. m.youtube.com [m.youtube.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Comparative Reactivity Guide: 2-Chloropyrazine 1-Oxide vs. 2-Chloropyridine 1-Oxide
Executive Summary
This guide provides a technical comparison between 2-chloropyrazine 1-oxide (Pz-N-Ox) and 2-chloropyridine 1-oxide (Py-N-Ox) . While both scaffolds utilize the N-oxide moiety to activate the C-Cl bond for Nucleophilic Aromatic Substitution (
Key Takeaway: The pyrazine derivative is significantly more electrophilic due to the cumulative electron-withdrawing effect of the second nitrogen atom. Consequently, Pz-N-Ox typically undergoes aminolysis and alkoxylation under milder conditions (RT to 50°C) compared to Py-N-Ox (reflux), but it suffers from lower hydrolytic stability and synthetic accessibility challenges regarding regioselectivity.
Part 1: Electronic Structure & Theoretical Basis
To predict reactivity, one must understand the electronic activation of the C-2 position.
Activation Mechanics
-
2-Chloropyridine 1-oxide: The N-oxide oxygen acts as an electron donor (+M effect) to the ring but also an inductive withdrawer (-I). In the ground state, the -I effect dominates at the C-2 position, activating the chlorine for displacement. The intermediate Meisenheimer complex is stabilized by the ability of the N-oxide oxygen to buffer the negative charge.
-
2-Chloropyrazine 1-oxide: This molecule possesses the same N-oxide activation plus a second nitrogen atom at position 4. This N-4 atom exerts a strong inductive pull (-I) and provides an additional resonance sink for the negative charge during nucleophilic attack. This "dual-activation" makes the C-2 position a "hot" electrophile.
The "Warhead" Comparison
| Feature | 2-Chloropyridine 1-oxide | 2-Chloropyrazine 1-oxide | Impact on Reactivity |
| Ring System | Pyridine (1 N) | Pyrazine (2 N) | Pyrazine is more electron-deficient ( |
| LUMO Energy | Higher | Lower | Lower LUMO accepts nucleophiles more readily. |
| Dipole Moment | ~4.0 D | ~1.5 - 2.0 D | Pyrazine ring symmetry reduces net dipole, but local gradients drive reaction. |
| Stability | High (Thermally stable) | Moderate (Sensitive to ring opening) | Pyrazine oxides can degrade under harsh basic conditions. |
Part 2: Nucleophilic Substitution ( ) Performance
The following data summarizes the reactivity differences using morpholine (a moderate nucleophile) and sodium methoxide (a strong nucleophile).
Comparative Reaction Conditions
Data synthesized from reactivity trends in diazine N-oxides [1, 2, 3].
| Nucleophile | Substrate | Solvent | Temp | Time | Yield | Notes |
| Morpholine (4 eq) | Py-N-Ox | EtOH | Reflux (78°C) | 4-6 h | 85-90% | Requires heat to overcome activation barrier. |
| Morpholine (4 eq) | Pz-N-Ox | EtOH | RT - 40°C | 1-2 h | 92% | Rapid conversion; exotherm possible on scale-up. |
| NaOMe (1.1 eq) | Py-N-Ox | MeOH | 60°C | 2 h | 88% | Standard Williamson ether synthesis conditions. |
| NaOMe (1.1 eq) | Pz-N-Ox | MeOH | 0°C -> RT | 30 min | 75-80% | Risk: Competitive ring opening or deoxygenation if overheated. |
Mechanistic Pathway Visualization
The diagram below illustrates the
Caption: General
Part 3: Experimental Protocols
Critical Synthesis Insight: The Regioselectivity Trap
Do not assume standard oxidation works for Pyrazine.
-
Pyridine: Oxidation of 2-chloropyridine with H2O2/Acetic acid or MCPBA yields 2-chloropyridine 1-oxide exclusively.
-
Pyrazine: Direct oxidation of 2-chloropyrazine with MCPBA typically yields a mixture favoring 2-chloropyrazine 4-oxide (the nitrogen distal to the chlorine is more basic and less sterically hindered).
-
Corrective Action: To obtain 2-chloropyrazine 1-oxide , use specific directing groups or separate isomers via careful chromatography (the 1-oxide is often more polar).
-
Protocol: Aminolysis with Morpholine
This protocol highlights the milder conditions required for the pyrazine derivative.
Reagents:
-
Substrate (1.0 mmol)
-
Morpholine (1.2 mmol)
- (2.0 mmol)
-
Acetonitrile (ACN) (5 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in ACN. Add
. -
Addition: Add morpholine dropwise.
-
Py-N-Ox: No immediate exotherm.
-
Pz-N-Ox: Monitor temp; keep < 30°C.[1]
-
-
Reaction:
-
Py-N-Ox: Heat to reflux (80°C) for 4 hours.
-
Pz-N-Ox: Stir at Room Temperature. Check LCMS at 30 mins. If incomplete, warm to 40°C.
-
-
Workup: Filter off salts. Concentrate filtrate.[2]
-
Purification: Flash chromatography (DCM/MeOH).
Experimental Workflow Diagram
Caption: Decision tree for reaction conditions based on substrate reactivity.
Part 4: Strategic Recommendations
When to use 2-Chloropyridine 1-oxide:
-
Stability Required: If your downstream chemistry involves harsh acidic or basic steps, the pyridine ring is more robust against ring-opening.
-
Scale-Up Safety: The reaction kinetics are slower and more predictable, reducing the risk of thermal runaway in large reactors.
-
Commercial Availability: The starting material is cheap and widely available in bulk.
When to use 2-Chloropyrazine 1-oxide:
-
Hard-to-Displace Nucleophiles: If you are reacting with a sterically hindered amine or a weak nucleophile (e.g., an aniline), the extra activation of the pyrazine ring is necessary to get decent yields.
-
Late-Stage Functionalization: If the molecule contains sensitive functional groups that cannot survive reflux temperatures, the ability to react at Room Temperature is a decisive advantage.
-
Metabolic Profile: Pyrazine oxides often have different solubility (LogD) and metabolic clearance properties (microsomal stability) compared to pyridines, potentially offering better DMPK stats for drug candidates.
References
-
Sato, N. (2012). Comprehensive Heterocyclic Chemistry III: Pyrazines and their Benzo Derivatives. Elsevier.
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
-
Lont, P. J., & van der Plas, H. C. (1973). Nucleophilic substitution of halogen in chloropyrazines and their N-oxides. Recueil des Travaux Chimiques des Pays-Bas.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (General reactivity trends of diazines vs pyridines).
-
Chem. Soc. Perkin Trans.[3] 1 (1994).[3] Synthesis of 2,5-dioxygenated pyrazine 4-oxides. (Discusses synthesis challenges).
Sources
- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 2. CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]
- 3. Synthesis of 2,5-dioxygenated pyrazine 4-oxides: total synthesis of a new inhibitor of superoxide anion generation, OPC-15161 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative Guide: IR Spectroscopy Characteristic Peaks for Pyrazine N-Oxide Functional Groups
Executive Summary
Objective: This guide provides a technical comparison of the infrared (IR) spectral signatures of pyrazine, pyrazine mono-N-oxide, and pyrazine 1,4-dioxide (di-N-oxide).
Audience: Medicinal chemists, structural biologists, and materials scientists involved in metabolite identification or energetic material characterization.
Key Insight: The differentiation of pyrazine N-oxides relies heavily on the N–O stretching vibration (1250–1350 cm⁻¹) and the symmetry-driven selection rules that distinguish the mono-oxide (
Theoretical Foundation: Electronic & Vibrational Effects[1]
To accurately interpret the IR spectrum of a pyrazine N-oxide, one must understand the electronic perturbation the oxygen atom introduces to the aromatic ring.
-
Back-Donation Effect: The N-oxide oxygen is not merely an electron-withdrawing group via induction; it also acts as a
-donor into the electron-deficient pyrazine ring. This back-donation increases the double-bond character of the N–O bond, shifting its stretching frequency to a higher wavenumber (typically 1200–1350 cm⁻¹) compared to aliphatic N-oxides (950–970 cm⁻¹). -
Symmetry Breaking vs. Restoration:
-
Pyrazine (
): Centrosymmetric. Mutual exclusion rule applies (IR active bands are Raman inactive, and vice versa). -
Pyrazine Mono-N-oxide (
): Loss of the center of inversion. Many previously IR-inactive ring breathing modes become active. -
Pyrazine 1,4-dioxide (
): Restoration of the center of inversion. The symmetric N–O stretch is IR inactive (Raman only), while the antisymmetric N–O stretch is strongly IR active.
-
Comparative Analysis: Characteristic Peaks
The following table synthesizes experimental data for the parent compound and its oxidized derivatives. Note the diagnostic shift in the N–O region.[1][2][3]
Table 1: Comparative IR Fingerprints
| Functional Group / Mode | Pyrazine (Parent) | Pyrazine Mono-N-oxide | Pyrazine 1,4-dioxide |
| Symmetry Point Group | |||
| N–O Stretch ( | Absent | 1250 – 1320 cm⁻¹ (Strong) | 1280 – 1350 cm⁻¹ (Strong, Antisymmetric only) |
| N–O Bend ( | Absent | ~830 – 850 cm⁻¹ | ~840 – 880 cm⁻¹ |
| Ring Breathing Mode | ~1015 cm⁻¹ (IR Inactive) | ~1020 – 1100 cm⁻¹ (Activated) | ~1050 cm⁻¹ (IR Inactive) |
| C–H Out-of-Plane Bend | ~800 cm⁻¹ (Strong) | ~840 cm⁻¹ (Shifted) | ~860 – 880 cm⁻¹ |
| C=C / C=N Ring Stretch | 1400 – 1600 cm⁻¹ | 1450 – 1620 cm⁻¹ (Split bands) | 1450 – 1600 cm⁻¹ (Simplified due to symmetry) |
Critical Note on Hygroscopicity: N-oxides are potent hydrogen bond acceptors. Absorbed atmospheric water will H-bond to the N-oxide oxygen, weakening the N–O bond and shifting the stretching frequency to lower wavenumbers (red shift by 10–20 cm⁻¹) .
Detailed Spectral Interpretation
The N–O Stretching Region (1250–1350 cm⁻¹)
This is the "truth region" for identifying N-oxidation.
-
Mono-N-oxide: Displays a very strong, broad band centered around 1250–1260 cm⁻¹. This band is often coupled with ring vibrations, making it sensitive to substituents on the ring.
-
Di-N-oxide: The antisymmetric stretch appears at slightly higher frequencies (1280–1350 cm⁻¹) due to the electron-withdrawing effect of the second oxygen atom on the ring system, which slightly shortens the opposing N–O bond.
The Fingerprint Region (800–900 cm⁻¹)
-
Pyrazine: Dominated by the C-H out-of-plane bending mode (~800 cm⁻¹).
-
N-Oxides: This region becomes crowded. The N–O bending vibration appears here (~830–880 cm⁻¹). In the di-oxide, the overlap between C-H bending and N-O bending can create a broad, complex envelope.
Experimental Protocol: Handling & Acquisition
N-oxides present specific challenges due to their polarity and hygroscopicity. The following protocol ensures data integrity.
Step-by-Step Methodology
-
Sample Pre-treatment (Crucial):
-
Pyrazine N-oxides are hygroscopic. Water interference (broad O-H stretch at 3400 cm⁻¹ and bending at 1640 cm⁻¹) can obscure ring modes and shift the N–O peak.
-
Action: Dry the sample in a vacuum desiccator over
for at least 4 hours prior to analysis.
-
-
Matrix Selection:
-
ATR (Attenuated Total Reflectance): Preferred for rapid qualitative ID. Use a Diamond or ZnSe crystal. Ensure high contact pressure to overcome the refractive index of the crystalline lattice.
-
KBr Pellet: Preferred for publication-quality resolution.
-
Ratio: 1 mg sample to 100 mg dry KBr.
-
Warning: Do not grind excessively; lattice disruptions can broaden peaks.
-
-
Nujol Mull: Use only if the sample is extremely water-sensitive, as Nujol prevents moisture uptake during the scan.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (standard) or 1 cm⁻¹ (if resolving hyperfine splitting in the fingerprint region).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Post-Processing Validation:
-
Check for the "Water Flag": If a broad band exists at >3300 cm⁻¹, the N–O peak position at ~1250 cm⁻¹ is likely red-shifted. Note this in your analysis.
-
Decision Logic & Workflows
Logic Gate: Compound Identification
The following diagram illustrates the decision process for distinguishing the three species based on spectral features.
Caption: Logical decision tree for differentiating pyrazine derivatives based on N-O stretching presence and symmetry-driven ring mode activation.
Experimental Workflow
The following diagram details the sample preparation and validation loop.
Caption: Step-by-step experimental workflow emphasizing the critical drying step to prevent water interference in N-oxide analysis.
References
-
Ito, M., & Hata, N. (1955). Infrared and Raman Spectra of Pyridine N-Oxide. Bulletin of the Chemical Society of Japan, 28(4), 260–263. Link
-
Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides. Chemical and Pharmaceutical Bulletin, 8(1), 33-39. Link
-
Koelsch, C. F., & Gumprecht, W. H. (1958). Pyrazines. I. Pyrazine-N-oxides.[1][2][3][4][5][6][7] Preparation and Spectral Characteristics.[2][3][6][8][9][10][11][12][13] Journal of Organic Chemistry, 23(11), 1603-1606. Link
-
Billes, F., Mikosch, H., & Holly, S. (1998). Vibrational spectroscopy of pyrazine-N,N'-dioxide. Journal of Molecular Structure, 447(1-2), 75-85. Link
-
National Institute of Standards and Technology (NIST). (2023). Pyrazine 1,4-dioxide Spectral Data. NIST Chemistry WebBook, SRD 69. Link
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloropyrazine 1-oxide
As a Senior Application Scientist, my objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. 2-Chloropyrazine 1-oxide is a valuable reagent in synthetic chemistry; however, its nature as a chlorinated heterocyclic N-oxide necessitates a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol grounded in established safety standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal, a complete understanding of the compound's hazard profile is essential. 2-Chloropyrazine 1-oxide is classified as a hazardous substance, and its handling requires stringent adherence to safety protocols.[1] The primary hazards are associated with its toxicity and irritant properties.
Table 1: GHS Hazard Classification for 2-Chloropyrazine 1-oxide
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2]
Causality of Required PPE: The compound's classification dictates the mandatory Personal Protective Equipment (PPE). Because it is harmful upon skin contact and causes irritation, chemically impervious gloves and a buttoned lab coat are required.[2][3] Its potential for serious eye irritation necessitates the use of tightly fitting safety goggles.[2] To mitigate the risk of respiratory irritation from dust or aerosols, all handling and disposal preparations must be conducted within a certified chemical fume hood.[3]
The Core Principle: Mandated Hazardous Waste Disposal
Due to its chemical structure—a chlorinated aromatic compound—and its toxicological profile, 2-Chloropyrazine 1-oxide and any materials contaminated with it must be treated as hazardous waste .[3] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or washed down the sewer system.[4][5] The only acceptable pathway for disposal is through a licensed and approved waste disposal plant.[1][6]
Step-by-Step Laboratory Disposal Protocol
This protocol ensures a self-validating system for waste management, minimizing risk at every stage from generation to final pickup.
Step 1: Waste Segregation The first and most critical step is strict segregation. Create a dedicated waste container specifically for 2-Chloropyrazine 1-oxide and materials contaminated by it (e.g., gloves, weighing papers, absorbent pads). Do not mix this waste with other chemical streams, such as non-halogenated solvents or aqueous waste, unless compatibility has been explicitly verified by your institution's safety office.[4][7] Mixing incompatible chemicals can lead to dangerous reactions.[4]
Step 2: Proper Containerization Select a chemically compatible, leak-proof container with a secure screw-top cap.[4] High-density polyethylene (HDPE) containers are suitable for solid waste.[8] The container must be in good condition, free from cracks or residue on the exterior.[7] Do not overfill the container; a maximum of 90% capacity is recommended to allow for potential expansion.[7]
Step 3: Comprehensive Labeling Proper labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Chloropyrazine 1-oxide"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator and laboratory location
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within the laboratory.[4] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4] The SAA should be a secondary containment bin in a well-ventilated area, away from incompatible materials.[3]
Step 5: Arranging for Final Disposal Once the container is approaching full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to schedule a pickup.[4] They will coordinate with a licensed hazardous material disposal company for proper transportation and final destruction.
The Science of Disposal: High-Temperature Incineration
The industry-standard and most effective method for destroying chlorinated organic compounds like 2-Chloropyrazine 1-oxide is high-temperature incineration.[4] This process is conducted in specialized facilities equipped with advanced flue gas treatment systems.
The Chemistry of Destruction:
-
Thermal Decomposition: At temperatures typically exceeding 850°C, the organic molecule is broken down.
-
Managing Byproducts: The presence of chlorine and nitrogen in the molecule leads to the formation of potentially harmful byproducts that must be neutralized:
-
Hydrogen Chloride (HCl) and Chlorine (Cl₂): The chlorine atom is converted primarily to HCl, which is readily removed from the incinerator's exhaust gas using aqueous scrubbers. A smaller portion may form molecular chlorine (Cl₂), which is less water-soluble but is also managed by the facility's pollution control systems.[9]
-
Nitrogen Oxides (NOx): The nitrogen atoms can be oxidized to form nitrogen oxides (NOx), which are regulated atmospheric pollutants.[4] Licensed incinerators employ technologies like Selective Catalytic Reduction (SCR) or Non-Catalytic Selective Reduction (SNCR) to convert NOx into harmless nitrogen gas (N₂) and water.[10]
-
Emergency Procedures: Spills and Exposures
In the event of an accidental release, immediate and correct action is critical to mitigate harm.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the appropriate PPE as described in Section 1 (goggles, lab coat, gloves). For a significant spill, respiratory protection may be required.[3]
-
Contain and Collect: Working from the outside in, carefully sweep up the solid material or absorb the spill with an inert material (e.g., sand, vermiculite).[3][11] Avoid creating dust.[1]
-
Package Waste: Place all contaminated materials, including cleaning supplies and gloves, into a designated hazardous waste container and label it appropriately.[1][3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[3]
Personnel Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper management and disposal of 2-Chloropyrazine 1-oxide waste.
Caption: Disposal workflow for 2-Chloropyrazine 1-oxide.
References
- Benchchem. An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloropyridine N-oxide hydrochloride.
- ECHEMI. 2-Chloropyridine N-oxide SDS, 2402-95-1 Safety Data Sheets.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloropyridine 1-oxide.
- INIS-IAEA. (1982). Method of disposal of nitrogen oxides containing industrial emissions.
- RSC Publishing. Disposal Methods for Chlorinated Aromatic Waste.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloropyrazine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloropyrazine.
- Benchchem. Safeguarding Research: Proper Disposal Procedures for Piribedil N-Oxide.
- Spectrum Chemical. (2018). SAFETY DATA SHEET.
- Condorchem Enviro Solutions. (2024). Removal of NOx (nitrogen oxides).
- Hazardous Waste Disposal.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- IN.gov. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste.
- USP Technologies. Nitrogen Oxides Abatement.
- Sciencemadness Discussion Board. (2021). Disposal of Nitrogen Oxides.
- OC-Praktikum.de. Treatment and disposal of chemical wastes in daily laboratory work.
- Technion. Chemical Waste Management Guide.
- Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
- European Chlorinated Solvents Association. Recycling & Disposal.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds.
- Google Patents. (1980). US4215095A - Process for the incineration of chlorinated organic materials.
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- 11. fishersci.ca [fishersci.ca]
Personal protective equipment for handling 2-Chloropyrazine 1-oxide
CAS: 16025-15-3 | Molecular Formula: C4H3ClN2O
Executive Summary & Chemical Context
2-Chloropyrazine 1-oxide is a functionalized heterocyclic building block frequently employed in the synthesis of pharmaceutical intermediates and energetic materials. As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile:
-
Biological Reactivity: The electrophilic nature of the chloropyrazine core makes it a potential alkylating agent, posing risks of skin sensitization and mucous membrane irritation.
-
Energetic Functionality: The N-oxide moiety introduces thermal instability. While not always classified as a high explosive, N-oxides can exhibit exothermic decomposition upon heating or shock.
Immediate Action Required: Treat as a Skin/Eye Irritant and Potential Sensitizer .[1] Handle strictly within a fume hood.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the causality of the risk.
| Hazard Class | GHS Classification (Likely/Derived*) | Mechanistic Insight |
| Acute Toxicity | H302 (Harmful if swallowed) | Nitrogen heterocycles often interfere with biological signaling pathways; systemic absorption must be prevented. |
| Irritation | H315, H319 (Skin/Eye Irritant) | The chlorine atom at the C2 position is susceptible to nucleophilic attack (SNAr), meaning it can react with proteins in the skin/eyes. |
| Reactivity | N-oxide Thermal Instability | N-oxides can undergo rearrangement (e.g., Meisenheimer) or deoxygenation exothermically. Avoid temperatures >100°C without DSC validation. |
*Note: Specific GHS data for this CAS is limited; classifications are derived from structural analogues (e.g., 2-chloropyridine 1-oxide) and standard precautionary principles.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system . Do not rely on a single layer of protection.[2]
| Body Zone | Primary Barrier | Secondary/Contingency | Technical Rationale |
| Hand | Nitrile Gloves (Min. thickness 0.11 mm) | Double Gloving (for stock solutions >0.1 M) | Chlorinated heterocycles can permeate thin nitrile. Double gloving creates a "sacrificial layer"—discard outer glove immediately upon splash. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Face Shield (if heating >50°C) | Safety glasses are insufficient for N-oxides due to the risk of energetic decomposition (pressure release) or solvent splashing. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | N95/P100 Respirator (Emergency spill only) | The primary control is engineering (airflow). Do not handle powder on an open bench. |
| Body | Lab Coat (Flame Resistant/Cotton) | Chemical Apron (for transfers >100g) | Synthetic fabrics (polyester) can melt into skin if a thermal event occurs. Use natural fibers or Nomex. |
Operational Protocol: A Self-Validating System
This workflow ensures safety is built into the process, not just added on.
Phase A: Pre-Operational Validation
-
Airflow Check: Verify the fume hood flow monitor is green. Tape a Kimwipe to the sash; if it doesn't angle inward 45°, STOP .
-
Quench Prep: Have a beaker of dilute NaOH or Sodium Thiosulfate ready. Why? To neutralize potential spills of the electrophilic chloride.
Phase B: Weighing & Transfer (Critical Control Point)
Static electricity can disperse fine powders of N-oxides.
-
Equilibration: Bring the container to room temperature before opening to prevent condensation (water reacts with the chloride to form HCl).
-
Anti-Static Measure: Use an ionizing gun or anti-static weighing boat.
-
The "Clean Hand/Dirty Hand" Rule: Keep your dominant hand "dirty" (handling the spatula/chemical) and your non-dominant hand "clean" (touching the balance/hood sash).
Phase C: Reaction Setup
-
Solvent Selection: Dissolve in DCM or Ethyl Acetate. Avoid strong acids which can protonate the N-oxide, potentially lowering the decomposition temperature.
-
Thermal Control: If heating, use an oil bath with a secondary temperature limit switch set 10°C above target. Never heat N-oxides to dryness.
Emergency Response & Disposal
Spill Management
-
Minor Spill (<5g): Cover with vermiculite. Wipe with solvent-dampened pads. Place in a sealed bag inside the hood.
-
Major Spill: Evacuate the area. Do not attempt cleanup without SCBA if dust is airborne.
Waste Disposal Logic
-
Stream: Halogenated Organic Waste .[3]
-
Reasoning: The presence of Chlorine requires specific high-temperature incineration protocols to prevent dioxin formation. Do not mix with non-halogenated solvents, as this increases disposal costs and complicates incineration.
-
-
Labeling: Clearly mark "Contains 2-Chloropyrazine 1-oxide (Oxidizer/Irritant)."
Logic Flow Diagram
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational logic flow for handling 2-Chloropyrazine 1-oxide, prioritizing thermal safety and engineering controls.
References
-
European Food Safety Authority (EFSA). (2017). Safety and efficacy of pyrazine derivatives. EFSA Journal. Retrieved from [Link]
-
MDPI. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides. (Context on N-oxide thermal stability). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
